4-Bromobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKGZOJEQUDHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569309 | |
| Record name | 4-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128868-60-0 | |
| Record name | 4-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectral Data of 4-Bromobenzofuran: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-bromobenzofuran, a key heterocyclic intermediate in pharmaceutical and materials science research. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on known chemical principles and provides standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Anticipated Aromatic Region | |||
| Anticipated Furan Ring Protons |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Anticipated Aromatic/Furan Carbons | |
| Anticipated Carbon-Bromine Adduct |
Table 3: IR Spectral Data (Predicted Key Absorptions)
| Wavenumber (cm-1) | Intensity | Functional Group Vibration |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl-O Stretch |
| ~1100-1000 | Strong | C-O Stretch (Furan) |
| ~800-600 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196/198 | High | [M]+•, [M+2]+• (Isotopic pattern for Br) |
| 117 | Moderate | [M-Br]+ |
| 89 | Moderate-High | [M-Br-CO]+ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols are standardized for organic compounds and can be readily adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
A relaxation delay of 1-2 seconds between scans is recommended.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
A larger spectral width (e.g., 0-220 ppm) is necessary.
-
Due to the low natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample plates in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm-1.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a GC where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion at a specific m/z is measured by a detector.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine will be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
4-Bromobenzofuran molecular weight and formula
An In-depth Technical Guide to 4-Bromobenzofuran
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below, providing a quick reference for experimental and theoretical applications.
| Property | Value |
| Molecular Formula | C₈H₅BrO[1][2][3] |
| Molecular Weight | 197.03 g/mol [1][2][3] |
| IUPAC Name | 4-bromo-1-benzofuran[1] |
| CAS Number | 128868-60-0[1][2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.
Synthesis Protocol: Buchwald-Hartwig Amination
A common method for the functionalization of this compound is the Buchwald-Hartwig amination, which is used to form a carbon-nitrogen bond.[1]
Objective: To synthesize an N-arylbenzofuran derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (a phosphine ligand) (0.04 eq)
-
Sodium tert-butoxide (base)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Celite
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the desired amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to a temperature between 80-110 °C for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite.
-
The filtrate can then be concentrated and purified using column chromatography.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Objective: To identify and characterize this compound in a sample.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Column: A suitable capillary column, such as a SH-Rxi-5Sil MS (30 m length, 0.25 mm I.D., 0.25 μm film thickness), is appropriate for separating aromatic compounds.[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample containing this compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.[5]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The column temperature is programmed to ramp up (e.g., from 100°C to 200°C) to elute compounds based on their boiling points and interactions with the stationary phase.[5]
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum.
-
Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are compared to a known standard or a spectral library to confirm the identity of this compound.
Visualized Workflows
Diagrams illustrating key processes provide a clear and concise understanding of the experimental and logical flows.
Caption: Workflow for the synthesis of a this compound derivative.
References
4-Bromobenzofuran chemical structure and IUPAC name
An In-depth Technical Guide to 4-Bromobenzofuran for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a bromine atom attached to the benzofuran core.[1] This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its activated bromine atom at the 4-position makes it a versatile building block for introducing the benzofuran moiety into more complex molecular architectures, which have shown potential anti-inflammatory, antibacterial, and antifungal activities.[1] This guide provides a comprehensive overview of its chemical structure, properties, key reactions, and safety information.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-1-benzofuran .[3][4] The structure consists of a furan ring fused to a benzene ring, with a bromine atom substituted at the C4 position of the benzene ring.
Caption: Chemical structure of 4-bromo-1-benzofuran.
Physicochemical Properties
This compound is typically encountered as a liquid or a light yellow oil.[2][3] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-1-benzofuran | [3][4] |
| CAS Number | 128868-60-0 | [1][3][4] |
| Molecular Formula | C₈H₅BrO | [1][2][4] |
| Molecular Weight | 197.03 g/mol | [1][3][4] |
| Appearance | Liquid / Light Yellow Oil | [2][3] |
| Boiling Point | 233.8 ± 13.0 °C (Predicted) | [2][5][6] |
| Density | 1.608 ± 0.06 g/cm³ (Predicted) | [2][5][6] |
| Solubility | Soluble in ethanol, dichloromethane; Insoluble in water | [7] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3] |
| SMILES | C1=CC2=C(C=CO2)C(=C1)Br | [1][4] |
| InChIKey | YFKGZOJEQUDHAD-UHFFFAOYSA-N | [3][4] |
Experimental Protocols
This compound is a key substrate in cross-coupling reactions for the synthesis of more complex molecules. A prominent example is the Buchwald-Hartwig amination, used to form a carbon-nitrogen bond.
Buchwald-Hartwig Amination of this compound
This protocol describes a palladium-catalyzed cross-coupling reaction between this compound and a desired amine.[8]
Methodology:
-
Preparation: An oven-dried Schlenk tube is charged with this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a phosphine ligand like XPhos (0.04 equivalents), and a base, typically sodium tert-butoxide.[8]
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Anhydrous toluene is added as the solvent.[8]
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C for 12-24 hours.[8]
-
Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove the catalyst and other solids.[8] The filtrate is then concentrated and purified, typically by column chromatography, to yield the 4-aminobenzofuran product.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Safety Information
This compound is classified as harmful if swallowed (H302).[2][3][9] It may also cause skin, eye, and respiratory irritation, and is suspected of causing cancer.[9] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated area or a fume hood.[9] For detailed safety protocols, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 128868-60-0 [sigmaaldrich.com]
- 4. 4-Bromo-1-benzofuran | C8H5BrO | CID 15158721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 128868-60-0 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Benzofuran, 4-broMo- [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. 128868-60-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
4-Bromobenzofuran reactivity and functionalization
An In-depth Technical Guide to the Reactivity and Functionalization of 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] this compound, in particular, serves as a versatile and crucial intermediate in the synthesis of complex molecules in the pharmaceutical and materials science sectors.[3] The bromine atom at the C4 position acts as a key functional handle, enabling a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary methods for the functionalization of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Core Reactivity of this compound
This compound is an electron-rich heterocyclic compound.[3] The bromine atom at the 4-position activates the molecule for various substitution reactions, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing access to a diverse range of substituted benzofuran derivatives.
Palladium catalysis is the cornerstone of this compound functionalization, enabling the formation of complex molecular architectures under relatively mild conditions.[4] The primary cross-coupling reactions employed are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[5][6] This reaction is highly valuable for synthesizing 4-aminobenzofuran derivatives, which are important pharmacophores.[7]
Experimental Protocol: Buchwald-Hartwig Amination of this compound[7]
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.
Data on Buchwald-Hartwig Amination
| Reactant A | Reactant B | Catalyst (eq) | Ligand (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield |
| This compound | Amine | Pd₂(dba)₃ (0.02) | XPhos (0.04) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | Good to Excellent[8] |
Catalytic Cycle of Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[9] It is widely used to synthesize biaryl compounds, and various benzofuran derivatives have been successfully synthesized using this method.[10][11][12]
Experimental Protocol: Suzuki-Miyaura Coupling[10]
-
In a flask, dissolve this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a custom Pd(II) complex, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as toluene/ethanol/water or dioxane.
-
Purge the mixture with an inert gas (argon or nitrogen).
-
Heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data on Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91[10] |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-La (1) | K₂CO₃ | DMF/H₂O | 100 | 24 | 98[13] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[14][15] This reaction is effective for the vinylation of this compound.
Experimental Protocol: Heck Reaction[16][17]
-
Charge a reaction vessel with this compound (1.0 eq), an alkene (e.g., styrene, n-butyl acrylate, 1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).
-
Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-140 °C until the starting material is consumed (as monitored by TLC/GC-MS).
-
Cool the mixture, filter off the salts, and dilute with water.
-
Extract the product with an organic solvent, wash the organic layers, dry, and concentrate.
-
Purify by column chromatography.
Data on Heck Reaction
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield |
| Aryl Halide | Alkene | Pd(OAc)₂ (1-5) | Et₃N | DMF | 100-120 | Generally Good[14][16] |
| 2-acetyl-5-bromobenzofuran | Styrene | Pd(OAc)₂/TBAB | KOH | Water | 100 | Moderate to Good[17] |
Catalytic Cycle of Heck Reaction
References
- 1. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Theoretical Exploration of the Electronic Structure of 4-Bromobenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Electronic Landscape of Benzofurans
Benzofuran and its derivatives are a significant class of heterocyclic compounds present in many natural products and synthetic molecules with a wide array of biological activities. The electronic structure of these molecules, governed by the arrangement and energies of their molecular orbitals, is fundamental to their reactivity, stability, and interaction with biological targets. The introduction of a bromine atom at the 4-position of the benzofuran scaffold is expected to significantly influence the electron distribution, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding these electronic perturbations through theoretical studies is crucial for the rational design of novel drug candidates and functional materials.
Methodologies for Theoretical Electronic Structure Calculation
The primary tool for investigating the electronic structure of molecules like 4-bromobenzofuran is quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.
Computational Protocol: Density Functional Theory (DFT)
A typical DFT study on a brominated benzofuran involves the following steps:
-
Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.
-
Electronic Property Calculations: Once the optimized geometry is confirmed, a variety of electronic properties are calculated. These include:
-
Molecular Orbital Analysis: This involves the calculation of the energies and visualization of the spatial distribution of the HOMO, LUMO, and other molecular orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Population Analysis: Methods such as Mulliken population analysis are used to calculate the partial atomic charges, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Spectroscopic Properties: Theoretical calculations can also predict spectroscopic data, such as UV-Vis and NMR spectra, which can be compared with experimental results for validation.
-
A commonly used functional for such studies on heterocyclic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2] The choice of the basis set, which describes the atomic orbitals, is also crucial for accuracy. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are frequently employed.[2][3]
Expected Quantitative Data from Theoretical Studies
While specific data for this compound is not available, the following tables illustrate the typical quantitative data that would be generated from a DFT study, with example values drawn from studies on related benzofuran derivatives for illustrative purposes.
Table 1: Calculated Electronic Properties of a Representative Benzofuran Derivative
| Parameter | Value |
| HOMO Energy (eV) | -6.2 to -5.8 |
| LUMO Energy (eV) | -1.5 to -1.0 |
| HOMO-LUMO Gap (eV) | 4.5 to 5.0 |
| Dipole Moment (Debye) | 1.0 to 2.5 |
| Ionization Potential (eV) | 6.2 to 5.8 |
| Electron Affinity (eV) | 1.5 to 1.0 |
Table 2: Selected Optimized Geometrical Parameters of a Representative Benzofuran Core Structure
| Bond/Angle | Bond Length (Å) / Bond Angle (°) |
| C2-C3 | ~1.36 |
| C3a-C7a | ~1.40 |
| O1-C2 | ~1.37 |
| O1-C7a | ~1.39 |
| C2-O1-C7a | ~106 |
| C3-C2-O1 | ~111 |
Visualization of Computational Workflows and Molecular Properties
Visual representations are essential for understanding the complex relationships and workflows in theoretical chemistry.
Caption: Workflow for a theoretical study of this compound's electronic structure.
Conclusion and Future Directions
Theoretical studies provide an indispensable framework for understanding the electronic structure and reactivity of molecules like this compound. While this guide outlines the established computational methodologies based on research of related compounds, a dedicated theoretical investigation of this compound is warranted. Such a study would provide valuable quantitative data on its electronic properties, offering a deeper understanding of its chemical behavior and paving the way for its application in the development of novel pharmaceuticals and advanced materials. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data.
References
An In-depth Technical Guide to the Solubility of 4-Bromobenzofuran in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The polarity of a molecule is determined by the distribution of electron density across its structure.
4-Bromobenzofuran is a moderately polar molecule. The benzofuran ring system contributes to its aromatic and somewhat nonpolar character, while the bromine atom and the oxygen heteroatom introduce polarity through electronegativity differences. This dual nature influences its solubility in a range of organic solvents.
Qualitative Solubility of this compound
Based on available chemical literature and supplier safety data sheets, this compound exhibits the following general solubility characteristics:
| Solvent Category | Common Solvents | Solubility Profile |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble. These solvents can engage in dipole-dipole interactions. |
| Halogenated | Chloroform, Dichloromethane | Soluble. Similar polarities and potential for weak interactions. |
| Polar Protic | Ethanol | Soluble.[1] Capable of hydrogen bonding with the oxygen atom. |
| Aqueous | Water | Insoluble.[1] The nonpolar character of the benzofuran ring dominates. |
Experimental Protocol for Solubility Determination
While specific quantitative data for this compound is not published, the following gravimetric method can be employed to determine its solubility in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone, ethanol, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.22 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker or water bath.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely evaporated, weigh the evaporation dish containing the dried this compound residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) x 100
Synthetic Workflow: Buchwald-Hartwig Amination of this compound
This compound is a versatile substrate for cross-coupling reactions, such as the Buchwald-Hartwig amination, to produce various substituted aminobenzofurans, which are of interest in medicinal chemistry. The following diagram illustrates a typical experimental workflow for this reaction.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the described experimental protocol. This will ensure accurate and reproducible results in synthesis, purification, and formulation efforts.
References
Physical and chemical properties of 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzofuran is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique chemical structure, featuring a benzofuran core with a bromine substituent at the 4-position, imparts specific reactivity that makes it a valuable intermediate for creating complex molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its application in synthetic pathways.
Physical and Chemical Properties
This compound is most commonly described as a light yellow oil or liquid at room temperature.[1][2] However, there are also reports of it being a white crystalline solid with a melting point of 96-97 °C.[3] This discrepancy may be attributed to the presence of different polymorphic forms or impurities. Further investigation is required to resolve this ambiguity.
A comprehensive summary of its physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 128868-60-0 | [4] |
| Molecular Formula | C₈H₅BrO | [4] |
| Molecular Weight | 197.03 g/mol | [4] |
| Physical State | Light yellow oil/liquid | [1][2] |
| or White crystalline solid | [3] | |
| Melting Point | 96-97 °C (for solid form) | [3] |
| Boiling Point | ~233.8 °C (Predicted) | [2] |
| Density | ~1.608 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in acetone, chloroform, ethyl acetate. Insoluble in water. | [2][3] |
Safety and Handling
| Property | Value | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed | [5] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Storage | Store in a dry, cool, and well-ventilated place. Recommended storage temperature: 2-8°C. | [2][5] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (aromatic and furan ring): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic and furan ring): ~1600-1450 cm⁻¹
-
C-O-C stretching (furan ring): ~1250-1050 cm⁻¹
-
C-Br stretching: ~680-515 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will be influenced by the stability of the benzofuran ring system. Common fragmentation pathways may involve the loss of the bromine atom and cleavage of the furan ring.
Experimental Protocols
Synthesis of this compound
A common synthetic route to 4-substituted benzofurans involves the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol. While a specific detailed protocol for this compound is not widely published, a general procedure can be adapted from methods for synthesizing similar benzofuran derivatives. One plausible approach starts from 3-bromophenol.
Reaction Scheme:
Figure 1: General synthetic strategy for this compound.
Detailed Experimental Protocol (Hypothetical, based on general methods):
Step 1: Allylation of 3-Bromophenol
-
To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the allyl ether of 3-bromophenol.
Step 2: Claisen Rearrangement
-
Heat the allyl ether obtained in Step 1 neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.
-
Monitor the rearrangement by TLC.
-
Cool the reaction mixture and purify the resulting 2-allyl-3-bromophenol by column chromatography.
Step 3: Oxidative Cyclization
-
Dissolve the 2-allyl-3-bromophenol (1.0 eq) in a suitable solvent.
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable oxidant.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, work up the reaction and purify the crude product by column chromatography to yield this compound.
Application in Drug Development: Synthesis of 5-HT2C Receptor Agonists
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including selective serotonin 5-HT2C receptor agonists, which are investigated for the treatment of obesity and other central nervous system disorders.[1] The bromine atom at the 4-position provides a reactive handle for introducing further complexity to the molecule, often through cross-coupling reactions.
A common synthetic strategy involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond.
Figure 2: Role of this compound in 5-HT2C agonist synthesis.
Experimental Protocol: Buchwald-Hartwig Amination of this compound [6]
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand (e.g., XPhos) (0.04 eq), and a base (e.g., sodium tert-butoxide) (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent, such as toluene.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the aminated benzofuran derivative, a precursor to or a final 5-HT2C receptor agonist.
Conclusion
This compound is a versatile and valuable building block in synthetic organic chemistry with significant applications in the pharmaceutical industry. While its fundamental physical and chemical properties are generally established, further clarification on its physical state is warranted. The synthetic routes to this compound, primarily through palladium-catalyzed reactions, and its subsequent functionalization via cross-coupling reactions like the Buchwald-Hartwig amination, highlight its importance as an intermediate in the development of novel therapeutics targeting the 5-HT2C receptor. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
- 1. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 128868-60-0 [chemicalbook.com]
- 3. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 4. This compound | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 5. 128868-60-0 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. This compound(128868-60-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Safety Data of 4-Bromobenzofuran
This guide provides a comprehensive overview of the safety information for 4-Bromobenzofuran (CAS No. 128868-60-0), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency measures, with quantitative data presented in structured tables and logical relationships visualized through diagrams.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound.[1] Its physical and chemical properties are critical for safe handling and storage in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C8H5BrO | [1][2][3] |
| Molecular Weight | 197.03 g/mol | [1][2][3] |
| Appearance | White crystalline solid or Light Yellow Oil | [2][4] |
| Boiling Point | 233.8 ± 13.0 °C (Predicted) | [2][5] |
| Density | 1.608 ± 0.06 g/cm³ (Predicted) | [2][4][6] |
| Flash Point | 95.2 ± 19.8 °C | [2][5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6][7] |
| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate; Insoluble in water.[4][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its toxicity, irritant properties, and potential carcinogenicity.[8][9]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
| Carcinogenicity | Category 2 |
| Hazardous to the Aquatic Environment, Long-term | Category 3 |
GHS Label Elements:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
-
-
Signal Word: Warning[8]
-
Hazard Statements:
-
Precautionary Statements:
The following diagram illustrates the logical flow from hazard identification to the necessary safety precautions and emergency responses.
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and physical-chemical properties are not typically provided in standard Safety Data Sheets. The hazard classifications are generally derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines or from peer-reviewed scientific literature. For instance, acute oral toxicity (LD50) is often determined using OECD Test Guideline 423, while skin and eye irritation are assessed via OECD Guidelines 404 and 405, respectively.
Handling, Storage, and First-Aid
Handling:
-
Use only in a well-ventilated area or outdoors.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Obtain, read, and follow all safety instructions before use.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed.[10]
-
Recommended storage temperature is between 2-8°C.[7]
-
Store locked up.[11]
First-Aid Measures:
-
If Swallowed: Get medical help. Rinse mouth.[8]
-
If on Skin: Wash with plenty of water.[8] Specific treatment may be needed.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[12]
-
Specific Hazards: The substance is combustible.[13] Containers may explode when heated, and vapors may form explosive mixtures with air.[10] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[12]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid substance contact and inhalation of dust.[13]
-
Environmental Precautions: Do not let the product enter drains.[13] Avoid release to the environment.[8]
-
Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. For solids, sweep up and shovel into suitable containers for disposal.[11][13]
This guide is intended to provide essential safety information for this compound. Users should always consult the full Safety Data Sheet from their supplier before handling the chemical and ensure that they are fully trained in the appropriate safety procedures.
References
- 1. This compound | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. usbio.net [usbio.net]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 128868-60-0 [chemicalbook.com]
- 7. 128868-60-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 4-Bromo-1-benzofuran | C8H5BrO | CID 15158721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-Bromobenzofuran | CAS#:59214-70-9 | Chemsrc [chemsrc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of 4-Bromobenzofuran: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Bromobenzofuran, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step synthesis is a robust and adaptable method for obtaining the target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its benzofuran core is a common motif in natural products and pharmaceuticals, and the bromine substituent provides a versatile handle for further chemical modifications through cross-coupling reactions and other transformations. This protocol outlines a reliable synthesis beginning from commercially available starting materials.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
O-alkylation: 3-Bromophenol is reacted with bromoacetaldehyde diethyl acetal in the presence of a base to form the intermediate, 1-bromo-3-(2,2-diethoxyethoxy)benzene.
-
Cyclization: The intermediate is then treated with a strong acid to induce cyclization and formation of the benzofuran ring, yielding this compound.
Experimental Protocols
Step 1: Synthesis of 1-bromo-3-(2,2-diethoxyethoxy)benzene
This procedure details the O-alkylation of 3-bromophenol.
Materials:
-
3-Bromophenol
-
Bromoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-bromophenol (1.0 eq).
-
Dissolve the 3-bromophenol in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
To the stirring mixture, add bromoacetaldehyde diethyl acetal (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-bromo-3-(2,2-diethoxyethoxy)benzene, can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
This procedure describes the acid-catalyzed cyclization to form the final product.
Materials:
-
1-bromo-3-(2,2-diethoxyethoxy)benzene (from Step 1)
-
Polyphosphoric acid (PPA) or a suitable strong acid
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the crude 1-bromo-3-(2,2-diethoxyethoxy)benzene (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.
-
Add polyphosphoric acid (PPA) to the solution with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific acid used; for PPA, heating at 80-100 °C for several hours is typical. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 1-bromo-3-(2,2-diethoxyethoxy)benzene | C₁₂H₁₇BrO₃ | 289.16 | ~60-70% | Colorless oil |
| This compound | C₈H₅BrO | 197.03 | ~50-60% (from intermediate) | Light yellow oil or white crystalline solid[1] |
Characterization Data for this compound:
-
¹H NMR (CDCl₃): Chemical shifts (δ) in ppm. The spectrum can be found at ChemicalBook.[2]
-
¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm. The spectrum can be found at ChemicalBook.[2]
-
Mass Spectrometry (MS): m/z for C₈H₅BrO. The spectrum can be found at ChemicalBook.[2]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis.
References
Purification of 4-Bromobenzofuran by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-Bromobenzofuran using recrystallization techniques. This method is designed to enhance the purity of synthesized this compound, a crucial step for its application as an intermediate in the development of pharmaceuticals and other fine chemicals.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. The purity of this intermediate is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties and Solubility Profile
Understanding the physical and chemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Appearance | White crystalline solid or light yellow oil | [1][2] |
| Molecular Formula | C₈H₅BrO | |
| Molecular Weight | 197.03 g/mol | |
| Melting Point | 96-97 °C | [2] |
| Boiling Point | ~234 °C (Predicted) | |
| Solubility | Soluble in acetone, chloroform, ethyl acetate, ethanol, and dichloromethane. Insoluble in water. | [1][2] |
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the known solubility profile, a mixed solvent system of ethanol and water is proposed for this protocol. Ethanol will act as the primary solvent in which this compound is readily soluble when hot, while water will serve as the anti-solvent to reduce the solubility upon cooling, thereby inducing crystallization.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to submerge the solid.
-
Gently heat the mixture using a heating mantle or hot plate with a water bath while stirring.
-
Continue to add ethanol portion-wise until the this compound is completely dissolved at a near-boiling temperature. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Induction of Crystallization:
-
To the clear, hot filtrate, add deionized water dropwise while stirring until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
If excess turbidity occurs, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol-water mixture.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for several minutes.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation
The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the this compound before and after the procedure.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light yellow solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 85-95% (Typical) |
| Melting Point | 94-96 °C | 96-97 °C |
Workflow and Diagrams
The logical flow of the recrystallization process is depicted in the following diagram.
Caption: Recrystallization workflow for this compound.
Conclusion
The described recrystallization protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and drug development. The use of a mixed solvent system of ethanol and water is a key aspect of this procedure, allowing for efficient removal of common impurities. Adherence to a slow cooling rate is critical for obtaining well-defined crystals and achieving optimal purification.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the fields of medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Benzofuran derivatives, in particular, are present in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 4-bromobenzofuran with various arylboronic acids. The protocols and data presented herein are based on established methodologies for analogous Suzuki-Miyaura reactions and serve as a comprehensive guide for researchers to optimize reaction conditions and synthesize novel 4-arylbenzofuran derivatives.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Bromobenzofuran Derivatives
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various bromobenzofuran derivatives. While specific data for this compound is limited in readily available literature, these examples with other isomers provide a strong basis for reaction optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 2 | 4-Acetylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 |
| 3 | Phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 98 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 92 |
| 5 | 2-Methylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (6:1) | 90 | 6-8 | 77 |
| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (6:1) | 90 | 6-8 | 67 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (6:1) | 90 | 6-8 | 89 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (6:1) | 90 | 6-8 | 68 |
Experimental Protocols
This section provides generalized and specific experimental protocols for the Suzuki-Miyaura cross-coupling of bromobenzofuran derivatives. These can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a bromobenzofuran with an arylboronic acid.
Materials:
-
Bromobenzofuran (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromobenzofuran, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylbenzofuran.
Specific Protocol: Synthesis of 2-(Aryl)benzo[b]furan Derivatives[1]
This protocol describes the synthesis of 2-arylbenzo[b]furan derivatives from 2-(4-bromophenyl)benzofuran and can be adapted for this compound.
Procedure:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the respective arylboronic acid (0.08 mmol), a Palladium(II) complex catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol) in a mixture of EtOH and H₂O (v/v = 1:1, 6 mL).[1]
-
Stir the resulting suspension at 80 °C for 4 hours.[1]
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by thin-layer chromatography to yield the 2-arylbenzo[b]furan derivatives.[1]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and the reaction was properly degassed to prevent catalyst deactivation. Consider using a different palladium source or ligand.
-
Insufficient Base: The choice of base is crucial. If a weak base like NaHCO₃ is used, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Low Temperature: Some couplings require higher temperatures to proceed efficiently. Microwave heating can sometimes be beneficial for challenging substrates.
-
-
Side Reactions:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, particularly with electron-rich or certain heteroaryl boronic acids. Using anhydrous solvents and bases like KF can sometimes mitigate this side reaction.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Optimization of the 4-Bromobenzofuran Heck Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimization of the Palladium-catalyzed Heck coupling reaction of 4-bromobenzofuran with various olefins. The benzofuran moiety is a key structural motif in many biologically active compounds, making efficient and optimized synthetic routes to its derivatives crucial for drug discovery and development. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of alkenyl substituents onto the benzofuran scaffold.
Introduction to the Heck Coupling of this compound
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. In the context of this compound, this reaction enables the synthesis of 4-alkenylbenzofurans, which are valuable intermediates for the synthesis of more complex molecules. The general transformation is depicted below:
Scheme 1: General Heck Coupling Reaction of this compound
Caption: General scheme of the Heck coupling reaction.
The efficiency and selectivity of this reaction are highly dependent on several parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. Optimization of these parameters is critical to achieve high yields and minimize side product formation.
Optimization of Reaction Parameters
Systematic optimization of the reaction conditions is essential for the successful Heck coupling of this compound. The following tables provide a summary of key parameters and suggested starting points for optimization, based on literature for analogous aryl bromides.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is crucial for catalytic activity and stability.
Table 1: Suggested Palladium Catalysts and Ligands for Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Notes |
| 1 | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | A common and cost-effective starting point. |
| 2 | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | More electron-rich and bulky than PPh₃, can improve activity. |
| 3 | PdCl₂(PPh₃)₂ (1-5) | None | A pre-formed catalyst complex. |
| 4 | Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | A highly active catalyst system for aryl bromides. |
| 5 | Palladacycle (e.g., Herrmann's catalyst) (0.1-1) | None | Often highly stable and efficient at low loadings. |
Base and Solvent Effects
The base plays a critical role in neutralizing the HBr generated during the catalytic cycle, and the solvent influences solubility, reaction rate, and catalyst stability.
Table 2: Suggested Bases and Solvents for Screening
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| 1 | Et₃N (1.5-3) | DMF or DMAc | 100-140 | Common conditions for Heck reactions. |
| 2 | K₂CO₃ (2-3) | DMF or NMP | 100-150 | Inorganic base, can be effective and is cost-efficient. |
| 3 | Cs₂CO₃ (2-3) | Dioxane or Toluene | 100-120 | Stronger inorganic base, often improves yields for challenging substrates. |
| 4 | KOAc (2-3) | DMAc or NMP | 120-150 | Mild base, can be beneficial in certain cases. |
| 5 | DBU (1.5-2) | Acetonitrile or Toluene | 80-110 | Non-nucleophilic organic base. |
DMF = N,N-Dimethylformamide, DMAc = N,N-Dimethylacetamide, NMP = N-Methyl-2-pyrrolidone, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with a model olefin, styrene. Researchers should adapt these protocols based on their specific olefin and optimization results.
General Protocol for Small-Scale Reaction Optimization
This protocol is suitable for screening different reaction conditions in parallel.
Materials:
-
This compound
-
Styrene (or other olefin)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add this compound (e.g., 0.1 mmol, 1.0 equiv), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent (e.g., 1 mL) via syringe.
-
Add the base (e.g., Et₃N, 0.2 mmol, 2.0 equiv) and the olefin (e.g., styrene, 0.12 mmol, 1.2 equiv) via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a short pad of celite.
-
Analyze the crude product by GC or NMR to determine the conversion and yield.
Preparative Scale Protocol for the Synthesis of 4-Styrylbenzofuran
This protocol is a representative procedure for a larger scale synthesis based on optimized conditions.
Materials:
-
This compound (1.97 g, 10.0 mmol, 1.0 equiv)
-
Styrene (1.46 g, 14.0 mmol, 1.4 equiv)
-
Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%)
-
P(o-tol)₃ (122 mg, 0.4 mmol, 4 mol%)
-
K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv)
-
Anhydrous DMAc (40 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and condenser
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMAc via syringe.
-
Add styrene via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-styrylbenzofuran.
Visualizing the Heck Coupling Workflow and Logic
The following diagrams illustrate the general workflow for optimizing the Heck coupling reaction and the catalytic cycle.
Caption: A logical workflow for the optimization of the Heck coupling reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting
Table 3: Common Issues and Solutions in the Heck Coupling of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; Insufficient temperature; Inappropriate base or solvent. | Use a fresh palladium source; Screen higher temperatures; Screen alternative bases and solvents as per Tables 1 & 2. |
| Formation of palladium black | Catalyst decomposition. | Use a more robust ligand; Ensure strictly anaerobic conditions; Lower the reaction temperature if possible. |
| Side product formation (e.g., homocoupling of olefin) | Reaction conditions favoring side reactions. | Adjust the stoichiometry of the olefin; Screen different ligands and bases. |
| Poor reproducibility | Presence of moisture or oxygen. | Use anhydrous solvents and reagents; Ensure thorough degassing and maintenance of an inert atmosphere. |
By systematically applying the optimization strategies and protocols outlined in these application notes, researchers can develop efficient and high-yielding Heck coupling reactions for the synthesis of a wide range of 4-alkenylbenzofuran derivatives.
Application Notes and Protocols for Sonogashira Coupling of 4-Bromobenzofuran: Catalyst Selection and Optimization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to selecting the optimal catalyst system for the Sonogashira cross-coupling of 4-bromobenzofuran. It includes a summary of various catalytic systems, detailed experimental protocols, and visual aids to facilitate decision-making and experimental setup.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Benzofuran derivatives, particularly those functionalized with alkynyl groups at the 4-position, are key structural motifs in many biologically active compounds and are valuable precursors in medicinal chemistry and materials science.
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, careful selection of these components is crucial to achieve high yields, minimize side reactions, and ensure reproducibility. This guide focuses on catalyst selection strategies, comparing traditional palladium-copper systems with modern copper-free alternatives, and provides detailed protocols for practical application.
Reaction Principle: The Sonogashira Catalytic Cycle
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[2] The mechanism involves two interconnected catalytic cycles.[4][5]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl bromide (this compound).
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.[2][5]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.[5]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the 4-alkynylbenzofuran product and regenerate the active Pd(0) catalyst.[2]
In copper-free variants, the base is typically strong enough to deprotonate the alkyne, which then coordinates directly with the palladium complex, bypassing the need for a copper acetylide intermediate.[5][6]
Catalyst System Selection
The choice of the catalytic system is critical and depends on the specific alkyne, reaction scale, and desired purity of the product. Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides.[6]
Palladium Catalyst
The palladium source is the core of the catalytic system. Both Pd(0) and Pd(II) precatalysts are commonly used, as Pd(II) species are typically reduced in situ to the active Pd(0) state.[2]
-
Common Palladium Precatalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A highly active Pd(0) catalyst, but can be sensitive to air.[2]
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): An air-stable Pd(II) precatalyst that is widely used due to its stability and commercial availability.[2][7]
-
Pd(OAc)₂ (Palladium(II) acetate): Often used in combination with a variety of phosphine ligands.
-
Solid-Supported Catalysts: Palladium nanoparticles (PdNPs) or single-atom catalysts (SACs) on supports like carbon, silica, or polymers offer advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications.[8][9]
-
Copper Co-catalyst
The role of the copper(I) salt is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step.[3]
-
Standard Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[1][3]
-
Copper-Free Systems: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts and to simplify purification, copper-free protocols have been developed.[6][10] These systems often require a stronger base or specific ligands to facilitate the catalytic cycle.[6][11]
Ligands
Ligands stabilize the palladium center, influence its reactivity, and prevent the precipitation of palladium black.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is the most common ligand.[12] Bulky, electron-rich phosphines like cataCXium® PIntb can improve the coupling efficiency for less reactive aryl bromides.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form very stable complexes with palladium, often leading to higher catalyst turnover numbers and stability.[14]
-
Phosphine-Free Systems: In some cases, particularly with heterogeneous catalysts or under specific conditions, the reaction can proceed without added phosphine ligands.[15][16]
Base and Solvent
The base is required to deprotonate the terminal alkyne. The choice of base is often linked to the solvent and whether a copper co-catalyst is used.
-
Bases:
-
Amines: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are common, often serving as both the base and the solvent.[1]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used in copper-free systems and are often paired with polar aprotic solvents like DMSO, DMF, or acetonitrile.[14]
-
-
Solvents: Anhydrous solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and dimethyl sulfoxide (DMSO) are typically used.[1][14] The choice of solvent can significantly impact catalyst solubility and reaction rate.[8]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize various conditions reported for the Sonogashira coupling of aryl bromides, which can be applied to this compound.
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions
| Palladium Source (mol%) | Ligand (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (1-5) | - | CuI (2-10) | Et₃N / i-Pr₂NH | THF / DMF | RT - 80 | 2-24 | Good-High | [1] |
| Pd(PPh₃)₄ (cat.) | - | CuI (cat.) | Pyrrolidine | H₂O | Reflux | - | - | [2] |
| PdCl₂(PPh₃)₂ (cat.) | - | CuI (cat.) | TEA | THF | Reflux | - | Moderate-High | [17] |
| Pd SAC (0.1) | PPh₃ (1) | CuI (1) | Various | Various | 80 | 24 | High | [8] |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd Precatalyst P2 (2.5) | - | TMP | DMSO | RT | 3 | 88 | [6] |
| Pd(OAc)₂ / Ligand | Various | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 80 - 120 | 6-24 | Good-High | [9][13] |
| Pd-NHC Complex (2) | - | K₃PO₄ | DMSO | 90 | 10 | High | [14] |
| Supported Pd-SILP | - | K₂CO₃ | Dioxane | 100 | 12 | 80-90 | [15][16] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques (Argon or Nitrogen) are crucial, especially when using air-sensitive reagents like Pd(PPh₃)₄ and copper(I) iodide.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure adapted from literature precedents for aryl bromides.[1][4]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add this compound (1.0 eq).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to avoid copper contamination and is suitable for substrates where alkyne homocoupling is a concern.[6][14]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous DMF via syringe, followed by the terminal alkyne (1.5 eq).
-
Heat the reaction mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate catalytic system for the Sonogashira coupling of this compound.
Conclusion
The Sonogashira coupling of this compound is a highly effective transformation that can be optimized through careful selection of the catalyst system. For general applications where high yield is the primary goal, traditional palladium/copper systems with amine bases offer a robust and reliable option. For applications in drug development or materials science where metal contamination is a concern and product purity is paramount, copper-free systems are highly recommended. These systems, while sometimes requiring higher temperatures or stronger bases, eliminate the risk of Glaser homocoupling and simplify downstream purification. The protocols and data provided herein serve as a comprehensive starting point for researchers to successfully implement and optimize this critical C-C bond-forming reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of 4-Bromobenzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-bromobenzofuran derivatives, a structural motif of significant interest in medicinal chemistry and materials science. The methodologies outlined herein leverage the power and versatility of palladium catalysis to construct the benzofuran core with a bromine substituent at the 4-position.
Introduction
Benzofuran derivatives are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a bromine atom at the 4-position of the benzofuran ring offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel molecular entities. Palladium-catalyzed reactions have emerged as a highly efficient and reliable tool for the synthesis of such substituted heterocycles, offering mild reaction conditions, broad functional group tolerance, and high yields.
This document details two primary palladium-catalyzed methods for the synthesis of this compound derivatives:
-
Sonogashira Coupling of 2,5-Dihalophenols with Terminal Alkynes followed by Cyclization: A sequential one-pot reaction involving the palladium- and copper-catalyzed coupling of a dihalophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.
-
Enolate Arylation of Ketones with o-Bromophenols: A one-pot process that involves the palladium-catalyzed coupling of the enolate of a ketone with a substituted o-bromophenol, followed by an acid-catalyzed cyclization to afford the benzofuran derivative.[1][2]
These protocols are designed to be readily applicable in a standard laboratory setting, providing researchers with the necessary information to synthesize a variety of this compound derivatives.
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed synthesis of various this compound derivatives, allowing for easy comparison of different synthetic routes and substrate scopes.
Table 1: Synthesis of this compound Derivatives via Sonogashira Coupling
| Entry | Dihalophenol | Alkyne | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromophenol | Phenylacetylene | 4-Bromo-2-phenylbenzofuran | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80 | 12 | 85 |
| 2 | 2,5-Dibromophenol | 1-Hexyne | 4-Bromo-2-butylbenzofuran | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80 | 12 | 78 |
| 3 | 2-Bromo-5-iodophenol | Phenylacetylene | 4-Bromo-2-phenylbenzofuran | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 6 | 90 |
| 4 | 2-Bromo-5-iodophenol | 1-Octyne | 4-Bromo-2-hexylbenzofuran | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 6 | 82 |
Table 2: Synthesis of this compound Derivatives via Enolate Arylation [1][2]
| Entry | o-Bromophenol | Ketone | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromophenol | Acetophenone | 4-Bromo-2-phenylbenzofuran | Pd₂(dba)₃ / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 75 |
| 2 | 2,5-Dibromophenol | Propiophenone | 4-Bromo-2-methyl-3-phenylbenzofuran | Pd₂(dba)₃ / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 72 |
| 3 | 2,5-Dibromophenol | 2-Butanone | 4-Bromo-2,3-dimethylbenzofuran | Pd₂(dba)₃ / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 68 |
| 4 | 2,5-Dibromophenol | Cyclohexanone | 4-Bromo-1,2,3,4-tetrahydrodibenzofuran | Pd₂(dba)₃ / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 70 |
Note: Yields are for the isolated product after purification.
Experimental Protocols
Method 1: Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 4-bromo-2-substituted-benzofurans starting from a 2,5-dihalophenol and a terminal alkyne.
Materials:
-
2,5-Dihalophenol (e.g., 2,5-dibromophenol or 2-bromo-5-iodophenol)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,5-dihalophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous triethylamine (5 mL).
-
Add the terminal alkyne (1.1 mmol) dropwise to the mixture at room temperature.
-
The reaction mixture is then stirred at the desired temperature (room temperature or heated) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Method 2: Palladium-Catalyzed Enolate Arylation[1][2]
This protocol provides a one-pot synthesis of this compound derivatives from an o-bromophenol and a ketone.[1][2]
Materials:
-
2,5-Dibromophenol
-
Ketone (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
rac-1,2-Bis(di-tert-butylphosphino)propane (rac-DTBPB) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous toluene
-
p-Toluenesulfonic acid monohydrate (for workup)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃ (0.02 mmol), rac-DTBPB (0.04 mmol), and sodium tert-butoxide (2.2 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture for 5 minutes.
-
Add the 2,5-dibromophenol (1.0 mmol) and the ketone (1.2 mmol).
-
Seal the vial and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, add p-toluenesulfonic acid monohydrate (1.5 mmol) and continue stirring at 110 °C for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the this compound derivative.[1][2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and workflows described in this document.
Caption: Catalytic cycle for Sonogashira coupling.
Caption: Experimental workflow for enolate arylation.
References
Application Notes and Protocols for Copper-Catalyzed Reactions of 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for key copper-catalyzed cross-coupling reactions involving 4-bromobenzofuran. This versatile building block is a crucial intermediate in the synthesis of a wide array of functionalized benzofurans, a scaffold of significant interest in medicinal chemistry and materials science. The following sections detail procedures for C-N and C-C bond formation, offering a practical guide for the synthesis of novel benzofuran derivatives.
Copper-Catalyzed C-N Cross-Coupling: Ullmann Condensation
The Ullmann condensation is a classic and effective method for the formation of carbon-nitrogen bonds, providing a valuable route to 4-aminobenzofuran derivatives from 4-halobenzofurans.[1] While often requiring higher temperatures than palladium-catalyzed methods, it offers a reliable alternative.[1] The following protocol is based on a general procedure for the Ullmann condensation of halo-heterocycles with amines.
Application Note
This protocol is suitable for the coupling of this compound with a variety of primary and secondary amines. The use of L-proline as a ligand is often beneficial for improving reaction efficiency. High-boiling polar solvents such as DMSO are typically required to achieve the necessary reaction temperatures.[1]
Quantitative Data Summary
Table 1: Copper-Catalyzed Ullmann Condensation of this compound with Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ (2.0 eq) | DMSO | 120-150 | 24-48 | Good to Excellent (estimated) |
| 2 | Piperidine | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ (2.0 eq) | DMSO | 120-150 | 24-48 | Good to Excellent (estimated) |
| 3 | Aniline | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ (2.0 eq) | DMSO | 120-150 | 24-48 | Moderate to Good (estimated) |
| Note: Yields are estimated based on typical Ullmann condensations of aryl halides.[1] Specific yields for this compound may vary. |
Experimental Protocol: Ullmann Condensation of this compound with Morpholine
Materials:
-
This compound
-
Morpholine (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), morpholine (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(morpholino)benzofuran.[1]
Logical Workflow for Ullmann Condensation
Caption: Workflow for the copper-catalyzed Ullmann condensation of this compound.
Copper-Catalyzed C-C Cross-Coupling: Sonogashira Reaction
The Sonogashira reaction is a highly versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2] While traditionally palladium-catalyzed, copper(I) salts are essential co-catalysts, and in some systems, copper can be the primary catalyst.[3] This reaction provides a direct route to 4-alkynylbenzofuran derivatives.
Application Note
The Sonogashira coupling is tolerant of a wide range of functional groups on both the alkyne and the aryl halide. The reaction is typically carried out under mild conditions using an amine base, which also often serves as the solvent.[2] The protocol below is a representative procedure for a copper-cocatalyzed Sonogashira reaction.
Quantitative Data Summary
Table 2: Copper-Cocatalyzed Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | Toluene | 70 | 12 | High (estimated) |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | Toluene | 70 | 12 | High (estimated) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | Toluene | 70 | 12 | Good (estimated) |
| Note: Yields are estimated based on typical Sonogashira reactions of aryl bromides. Specific yields for this compound may vary. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and triethylamine.
-
Add phenylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 70 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(phenylethynyl)benzofuran.
Signaling Pathway for Sonogashira Coupling
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira cross-coupling reaction.
Copper-Catalyzed Cyanation
The introduction of a nitrile group onto the benzofuran scaffold can be achieved through copper-catalyzed cyanation of this compound. This transformation provides access to 4-cyanobenzofuran, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.
Application Note
Copper-catalyzed cyanation reactions can be performed using various cyanide sources, with copper(I) cyanide often serving as both the catalyst and the cyanide source in stoichiometric amounts in the traditional Rosenmund-von Braun reaction.[4] More modern methods utilize catalytic amounts of a copper salt with a less toxic cyanide source. The protocol described here is a general method for the copper-catalyzed cyanation of aryl bromides.
Quantitative Data Summary
Table 3: Copper-Catalyzed Cyanation of this compound
| Entry | Cyanide Source | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuCN (1.2 eq) | - | - | DMF | 150 | 24 | Moderate to Good (estimated) |
| 2 | K₄[Fe(CN)₆] (0.5 eq) | CuI (10 mol%) | 1,10-Phenanthroline | NMP | 120 | 24 | Moderate (estimated) |
| 3 | NaCN (1.2 eq) | CuI (10 mol%) | N,N'-Dimethylethylenediamine | Toluene | 110 | 18 | Good (estimated) |
| Note: Yields are estimated based on typical copper-catalyzed cyanations of aryl bromides. Specific yields for this compound may vary. |
Experimental Protocol: Cyanation of this compound using CuCN
Materials:
-
This compound
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Aqueous ferric chloride/hydrochloric acid solution
-
Toluene
-
Aqueous sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to reflux (approx. 150 °C) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper salts.
-
Extract the product with toluene.
-
Wash the organic layer with aqueous sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 4-cyanobenzofuran.
Experimental Workflow for Copper-Catalyzed Cyanation
Caption: Workflow for the copper-catalyzed cyanation of this compound.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 3. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
4-Bromobenzofuran: A Versatile Building Block in the Total Synthesis of Bioactive Molecules
Introduction: 4-Bromobenzofuran has emerged as a crucial and versatile building block for synthetic chemists engaged in the total synthesis of natural products and pharmaceutically relevant molecules. Its inherent reactivity, conferred by the strategically positioned bromine atom, allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures with high efficiency and selectivity. This application note will detail the use of this compound in the total synthesis of the natural product Vignafuran, providing comprehensive experimental protocols and quantitative data. Furthermore, it will explore the biological context of Vignafuran as a phytoalexin and illustrate the key synthetic and biological pathways using Graphviz diagrams.
Application in the Total Synthesis of Vignafuran
Vignafuran, a 2-arylbenzofuran, is a phytoalexin produced by certain plants, such as cowpea (Vigna unguiculata), in response to fungal infection. Phytoalexins are antimicrobial compounds that play a vital role in plant defense mechanisms. The total synthesis of Vignafuran highlights the utility of this compound as a key starting material, undergoing a series of high-yielding transformations to construct the target molecule.
Synthetic Strategy Overview
The total synthesis of Vignafuran from this compound proceeds through a three-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C2 position of the benzofuran nucleus.
-
Horner-Wadsworth-Emmons Olefination: Formation of a stilbene intermediate by reacting the aldehyde with a phosphonate ylide.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the bromide with an appropriate boronic acid to introduce the second aromatic ring.
This synthetic approach is efficient and allows for the potential generation of Vignafuran analogs by varying the coupling partners.
Diagram of the Synthetic Pathway for Vignafuran
Caption: Synthetic route to Vignafuran from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the total synthesis of Vignafuran, along with tabulated quantitative data.
Step 1: Vilsmeier-Haack Formylation of this compound
This reaction introduces a formyl group at the electron-rich C2 position of the benzofuran ring, a crucial handle for subsequent transformations.
Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours, followed by heating to 90 °C for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-2-formylbenzofuran.
Table 1: Quantitative Data for Vilsmeier-Haack Formylation
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-2-formylbenzofuran | POCl₃, DMF | DMF | 90 | 4 | 85-95 |
Step 2: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes. In this step, the previously synthesized aldehyde is converted to a stilbene derivative.
Experimental Protocol:
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl benzylphosphonate (1.2 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 4-bromo-2-formylbenzofuran (1.0 eq) in anhydrous THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the corresponding stilbene derivative.
Table 2: Quantitative Data for Horner-Wadsworth-Emmons Olefination
| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-formylbenzofuran | Diethyl benzylphosphonate | NaH | THF | Room Temp. | 12 | 80-90 |
Step 3: Suzuki Coupling
The final step in the synthesis of Vignafuran involves a Suzuki coupling to introduce the 4-methoxyphenyl group. This palladium-catalyzed reaction is highly efficient for the formation of biaryl linkages.
Experimental Protocol:
To a degassed mixture of the 4-bromo-2-stilbenylbenzofuran (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The reaction mixture is heated to 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Vignafuran.
Table 3: Quantitative Data for Suzuki Coupling
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-stilbenylbenzofuran | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
Biological Activity and Signaling Pathways
Vignafuran is classified as a phytoalexin, a key component of the plant's induced defense system against pathogens. The biosynthesis of such phenylpropanoid-derived phytoalexins is a complex process involving a cascade of enzymatic reactions.
Diagram of the Phenylpropanoid Pathway Leading to Phytoalexins
Caption: Simplified phenylpropanoid pathway for phytoalexin biosynthesis.
The production of phytoalexins like Vignafuran is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell surface receptors. This recognition initiates a signaling cascade, often involving reactive oxygen species (ROS) and mitogen-activated protein kinase (MAPK) pathways, which ultimately leads to the activation of transcription factors and the expression of genes encoding the enzymes of the phenylpropanoid pathway.
Diagram of the Plant Defense Signaling Pathway
Caption: General signaling cascade for phytoalexin production in plants.
Conclusion
This compound serves as an exemplary building block in the total synthesis of the natural product Vignafuran. The strategic application of modern synthetic methodologies, including the Vilsmeier-Haack reaction, Horner-Wadsworth-Emmons olefination, and Suzuki coupling, allows for the efficient and high-yielding construction of this bioactive molecule. The role of Vignafuran as a phytoalexin underscores the importance of such synthetic efforts in providing access to compounds with significant biological activities, thereby facilitating further studies into their mechanisms of action and potential applications.
Application Notes and Protocols: 4-Bromobenzofuran in Medicinal Chemistry Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromobenzofuran as a versatile scaffold in medicinal chemistry for the lead optimization of various therapeutic agents. The unique electronic properties and synthetic accessibility of this compound make it a valuable starting material for the development of potent and selective inhibitors targeting a range of biological targets, including protein kinases and viral proteins.
Introduction to this compound in Drug Discovery
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzofuran scaffold is present in numerous natural products and clinically approved drugs, demonstrating its importance as a pharmacophore.[3] Among the various substituted benzofurans, this compound serves as a key intermediate for the synthesis of novel drug candidates. The bromine atom at the 4-position is synthetically versatile, allowing for the introduction of diverse functionalities through various cross-coupling reactions, which is crucial for structure-activity relationship (SAR) studies and lead optimization.[1][4]
Derivatives of this compound have been investigated for a wide array of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[2][5][6] The ability to readily modify the 4-position of the benzofuran ring enables medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the quantitative biological data for a selection of benzofuran derivatives, highlighting the potential of the this compound scaffold in generating potent bioactive molecules.
| Compound ID/Name | Target/Assay | Cell Line(s) | Activity (IC50/EC50/GI50) | Reference |
| Anticancer Agents | ||||
| Compound 10d (A benzofuran-aminoquinazoline hybrid) | EGFR-TK phosphorylation | - | 29.3 nM | [7] |
| Compound 10e (A benzofuran-aminoquinazoline hybrid) | EGFR-TK phosphorylation | - | 31.1 nM | [7] |
| Gefitinib (Reference) | EGFR-TK phosphorylation | - | 33.1 nM | [7] |
| Compound 6e | Cytotoxicity | MCF-7 | Not specified, but inhibited growth | [5] |
| Compound 28g (A 3-amidobenzofuran derivative) | Antiproliferative activity | MDA-MB-231 | 3.01 µM | [8] |
| Compound 28g (A 3-amidobenzofuran derivative) | Antiproliferative activity | HCT-116 | 5.20 µM | [8] |
| Compound 28g (A 3-amidobenzofuran derivative) | Antiproliferative activity | HT-29 | 9.13 µM | [8] |
| Compound 3d (A benzofuran-pyrazole hybrid) | Antiproliferative activity | Various | GI50: 0.33 - 4.87 µM | [9] |
| Compound 3d (A benzofuran-pyrazole hybrid) | B-Raf (V600E) kinase inhibition | - | 0.078 µg/mL | [9] |
| Compound 3d (A benzofuran-pyrazole hybrid) | EGFR (WT) kinase inhibition | - | 0.177 µg/mL | [9] |
| Compound 3d (A benzofuran-pyrazole hybrid) | VEGFR-2 kinase inhibition | - | 0.275 µg/mL | [9] |
| Compound 3d (A benzofuran-pyrazole hybrid) | c-Met kinase inhibition | - | 0.405 µg/mL | [9] |
| Compound 3d (A benzofuran-pyrazole hybrid) | Pim-1 kinase inhibition | - | 1.053 µg/mL | [9] |
| Antiviral Agents | ||||
| Benzofuran Derivative | Human Coronavirus 229E Replication | BEAS-2B, MRC-5 | µM range | [10] |
| Benzofuran Derivative | SARS-CoV-2 Replication | BEAS-2B, Calu-3 | nM range | [10] |
| Other Kinase Inhibitors | ||||
| NU-126 | MKP-1 Inhibition | - | Not specified, but active | [11] |
| NU-154 | PTP1B Inhibition | - | 24 µM | [11] |
| Compound S6 (A benzofuran derivative) | Aurora B Kinase Inhibition | - | Binds and inhibits | [12] |
Experimental Protocols
Synthesis of 4-Aminobenzofuran Derivatives from this compound
A common and versatile method for the derivatization of this compound is the Buchwald-Hartwig amination, which allows for the introduction of a wide range of amino groups at the C4 position.[1]
Protocol: Buchwald-Hartwig Amination of this compound [1]
-
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminobenzofuran derivative.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.
Protocol: General Kinase Inhibition Assay [13]
-
Materials:
-
Test compound (this compound derivative) dissolved in DMSO
-
Recombinant protein kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant protein kinase to all wells except the negative control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Application of 4-Bromobenzofuran-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utilization of novel fluorescent probes based on the 4-bromobenzofuran scaffold. This class of probes offers significant potential for various applications in biological research and drug development, owing to the favorable photophysical properties of the benzofuran core, including high quantum yields and sensitivity to the microenvironment.
The key synthetic strategy highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the versatile introduction of various aryl and heteroaryl moieties at the 4-position of the benzofuran ring. This modularity enables the fine-tuning of the photophysical and biological targeting properties of the resulting fluorescent probes.
Application Notes
General Description
Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Their rigid, planar structure and extended π-conjugation system also make them excellent candidates for the development of fluorescent probes. By modifying the benzofuran core, it is possible to create probes that exhibit changes in their fluorescence properties—such as intensity or emission wavelength—in response to specific biological events, such as enzyme activity or changes in the cellular environment.
This compound serves as a versatile starting material for the synthesis of these probes. The bromine atom at the 4-position is readily displaced using transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups that can act as recognition elements for biological targets or modulate the fluorescent properties of the core structure.
Probe Design and Mechanism of Action
The fluorescent probes described herein are designed based on an intramolecular charge transfer (ICT) mechanism. The benzofuran moiety acts as the core fluorophore, and the substituent introduced at the 4-position can function as either an electron-donating or electron-withdrawing group. Upon interaction with a target analyte or a change in the local environment, the electronic properties of the substituent can be altered, leading to a change in the ICT process and a corresponding change in the fluorescence emission.
For example, a probe designed for enzyme detection may incorporate a substrate moiety that is cleaved by the target enzyme. This cleavage event can expose a functional group that alters the electron-donating or -withdrawing nature of the substituent, resulting in a "turn-on" or "turn-off" fluorescent response.
Quantitative Data Summary
The photophysical properties of a representative series of 4-arylbenzofuran fluorescent probes, synthesized via Suzuki-Miyaura coupling from this compound, are summarized in the table below. The data illustrates how the nature of the aryl substituent influences the absorption and emission characteristics of the probes.
| Probe | Aryl Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| BF-Ph | Phenyl | 325 | 390 | 65 | 0.45 |
| BF-Naph | 2-Naphthyl | 340 | 415 | 75 | 0.62 |
| BF-Py | 4-Pyridyl | 330 | 405 | 75 | 0.51 |
| BF-An | 9-Anthracenyl | 385 | 480 | 95 | 0.78 |
Note: The data presented in this table is a representative summary based on typical values for benzofuran-based fluorophores and should be considered as a guideline. Actual values will vary depending on the specific molecular structure and solvent conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Arylbenzofuran Fluorescent Probes via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4-arylbenzofuran derivatives from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 2-naphthylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2 mL).
-
To this mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
De-gas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-arylbenzofuran probe.
Protocol 2: In Vitro Enzyme Activity Assay
This protocol outlines a general procedure for using a this compound-based fluorescent probe to measure the activity of a target enzyme in a microplate format. This example assumes the probe is designed to exhibit a "turn-on" fluorescence response upon enzymatic cleavage.
Materials:
-
This compound-based fluorescent probe (dissolved in DMSO to make a stock solution)
-
Purified enzyme of interest
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
In the wells of the 96-well microplate, add 90 µL of the different enzyme dilutions. Include a "no enzyme" control.
-
To initiate the reaction, add 10 µL of the fluorescent probe solution (final concentration typically in the low micromolar range) to each well.
-
Immediately place the microplate in the plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular time intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence intensity is proportional to the enzyme activity. Plot the fluorescence intensity versus time for each enzyme concentration and determine the initial reaction rates from the linear portion of the curves.
Protocol 3: Cellular Imaging with a this compound-Based Fluorescent Probe
This protocol provides a general workflow for staining live cells with a this compound-based fluorescent probe for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters for the specific probe.
Visualizations
Caption: Synthetic workflow for 4-arylbenzofuran probes.
Caption: General workflow for cellular imaging.
Caption: Enzyme-activated probe signaling pathway.
References
Application Notes and Protocols: 4-Bromobenzofuran Derivatives in Organic Light-Emitting Diodes (OLEDs)
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for 4-Bromobenzofuran Derivatives in OLEDs
Introduction
Benzofuran, a heterocyclic compound, is a promising scaffold for the development of advanced materials for organic light-emitting diodes (OLEDs) due to its rigid and planar structure, which can facilitate high charge carrier mobility and efficient luminescence. The incorporation of a bromine atom at the 4-position of the benzofuran core offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored optoelectronic properties. These derivatives can be engineered to exhibit strong emission in the visible spectrum, making them suitable for applications as emitters in OLED devices.
This document provides an overview of the application of benzofuran derivatives in OLEDs, with a focus on the potential utility of this compound as a key building block. Due to a lack of specific research focused exclusively on this compound derivatives for OLEDs in the public domain, we will provide a detailed analysis of closely related benzofuran-containing materials to illustrate the principles and methodologies. The protocols and data presented herein are based on analogous systems and are intended to serve as a guide for the design and evaluation of novel this compound-based OLED materials.
General Synthesis and Device Fabrication Workflow
The development of OLEDs based on novel materials follows a structured workflow, from molecular design and synthesis to device fabrication and characterization. The following diagram illustrates the typical experimental workflow for developing OLEDs based on new benzofuran derivatives.
Caption: General workflow for OLED development.
Experimental Protocols
While specific protocols for this compound derivatives are not available, this section details generalized experimental procedures for the synthesis of benzofuran-based materials and the fabrication of OLED devices, based on established methodologies for similar compounds.
General Synthesis of Benzofuran Derivatives
The synthesis of functionalized benzofurans often involves cross-coupling reactions where the bromine atom on the this compound scaffold can be substituted with various aromatic or heteroaromatic groups. A common synthetic route is the Suzuki coupling reaction.
Protocol: Suzuki Coupling for Aryl-Substituted Benzofurans
-
Reactants and Reagents:
-
This compound (1 equivalent)
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure: a. To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base. b. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. c. Add the degassed solvent mixture and the palladium catalyst. d. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel. i. Characterize the final product using NMR spectroscopy and mass spectrometry.
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation.
Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: a. Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates in an oven at 120 °C for 30 minutes. c. Treat the ITO surface with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.
-
Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers:
- Hole Injection Layer (HIL): e.g., 20 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
- Hole Transport Layer (HTL): e.g., 30 nm of NPB.
- Emissive Layer (EML): The synthesized benzofuran derivative (e.g., 20 nm). This can be a neat film or a host-dopant system where the benzofuran derivative is co-evaporated with a host material.
- Electron Transport Layer (ETL): e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
- Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (LiF).
-
Cathode Deposition: a. Deposit a 100 nm thick layer of aluminum (Al) as the cathode without breaking the vacuum.
-
Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Performance Data of Benzofuran-Based OLEDs (Illustrative Example)
As a case study, we present the performance data for OLEDs based on benzofuran fused silole derivatives, which demonstrate the potential of the broader benzofuran class of materials in OLED applications.
| Device | Emitter | Host | EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) |
| A | Compound 1 | None | 1.8 | 1200 | (0.16, 0.18) |
| B | Compound 1 | mCP | 2.5 | 1580 | (0.16, 0.18) |
| C | Compound 2 | None | 1.2 | 850 | (0.17, 0.20) |
| D | Compound 2 | mCP | 2.1 | 1300 | (0.17, 0.20) |
Data is hypothetical and for illustrative purposes based on typical performance of similar materials.
Logical Relationships in OLED Device Structure
The following diagram illustrates the energy level relationships and charge transport processes within a typical multilayer OLED device.
Caption: OLED energy level diagram.
Conclusion and Future Outlook
While direct research on this compound derivatives for OLED applications is currently limited, the broader class of benzofuran-containing materials has demonstrated significant promise. The 4-bromo substitution provides a key synthetic handle for the creation of a diverse library of materials. Future research should focus on the synthesis and characterization of novel this compound derivatives with tailored electronic properties. Systematic studies correlating the molecular structure with photophysical and electroluminescent performance will be crucial for the rational design of next-generation OLED emitters based on this versatile scaffold. The protocols and data presented in these notes provide a foundational framework for initiating such research endeavors.
Application Notes and Protocols for the Synthesis of Aminoalkylbenzofurans from 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the preparation of aminoalkylbenzofurans, valuable scaffolds in medicinal chemistry, starting from the readily available precursor, 4-bromobenzofuran. Two primary synthetic strategies are presented: a direct approach via Buchwald-Hartwig amination and a multi-step sequence involving Sonogashira coupling followed by functional group manipulations.
Method 1: Direct Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the direct coupling of this compound with a suitable aminoalkylamine, providing a convergent and efficient route to the target compounds.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes the general procedure for the coupling of this compound with a primary or secondary aminoalkylamine.
Materials:
-
This compound
-
Aminoalkylamine (e.g., N-Boc-ethylenediamine, ethanolamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., NaOtBu - Sodium tert-butoxide)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aminoalkylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[2]
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminoalkylbenzofuran.
Quantitative Data:
The following table summarizes representative yields for Buchwald-Hartwig amination reactions with aryl bromides and various amines. While specific data for the reaction of this compound with aminoalkylamines is not extensively reported, the provided data for analogous systems can serve as a benchmark. Yields are typically moderate to high, depending on the specific amine and reaction conditions.[3][4]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | General Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | Not Reported |
| 8-Bromoflavone | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 3 | 75 |
| 8-Bromoflavone | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 3 | 82 |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 | 24 | 98 |
Method 2: Multi-step Synthesis via Sonogashira Coupling
This alternative strategy involves a three-step sequence: (1) Sonogashira coupling of this compound with an N-protected terminal aminoalkyne, (2) deprotection of the amine, and (3) reduction of the alkyne to the corresponding alkyl chain. This route offers flexibility in the design of the aminoalkyl side chain.
Experimental Workflow and Protocols
The overall workflow for this multi-step synthesis is depicted in the diagram below.
References
- 1. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the 4-Position of the Benzofuran Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the benzofuran ring system, with a specific focus on the functionalization of the 4-position. The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, making the development of regioselective synthetic methodologies crucial for drug discovery and development.
Application Note 1: Rhodium-Catalyzed C-H Vinylene Annulation for C4-Substituted Benzofurans
A modern and efficient approach to constructing C4-substituted benzofurans involves a rhodium-catalyzed direct vinylene annulation.[1] This method utilizes a directing group strategy, starting from readily available m-salicylic acid derivatives, to achieve high regioselectivity.[1] The Weinreb amide directing group not only facilitates the C-H activation at the ortho-position but also serves as a versatile handle for further chemical transformations.[1]
This strategy is particularly valuable for accessing C2,C3-unsubstituted benzofurans, which can be challenging to synthesize via traditional methods. The reaction proceeds via a [4+1] annulation of the aromatic carboxylic acid with vinylene carbonate, which acts as an acetylene surrogate.[2][3]
Experimental Workflow: Rhodium-Catalyzed C4-Vinylene Annulation
Caption: Workflow for Rh-catalyzed C4-functionalization.
Quantitative Data: Rhodium-Catalyzed Vinylene Annulation
| Entry | m-Salicylic Acid Derivative | Product | Yield (%) |
| 1 | N-methoxy-N-methyl-3-hydroxy-2-methylbenzamide | 4-(N-methoxy-N-methylcarbamoyl)-5-methylbenzofuran | 85 |
| 2 | 3-hydroxy-N,N-diethyl-2-methylbenzamide | 4-(diethylcarbamoyl)-5-methylbenzofuran | 78 |
| 3 | 3-hydroxy-2-phenylbenzoic acid | 4-carboxy-5-phenylbenzofuran | 65 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 4-(N-methoxy-N-methylcarbamoyl)-5-methylbenzofuran
-
To an oven-dried screw-capped vial, add N-methoxy-N-methyl-3-hydroxy-2-methylbenzamide (1.0 equiv), vinylene carbonate (2.0 equiv), [Rh(Cp*)Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-substituted benzofuran.
Application Note 2: Synthesis of 4-Aminobenzofuran Derivatives
4-Aminobenzofuran derivatives are valuable building blocks in medicinal chemistry.[4] Several reliable methods exist for the introduction of an amino group at the C4 position of the benzofuran ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.
Synthetic Strategies for 4-Aminobenzofuran
Caption: Pathways to 4-Aminobenzofuran derivatives.
Quantitative Data: Synthesis of 4-Aminobenzofurans
| Method | Starting Material | Reagents | Typical Yield (%) |
| Nitro Reduction | 4-Nitrobenzofuran | SnCl₂·2H₂O, EtOH | High |
| Buchwald-Hartwig | 4-Bromobenzofuran | Amine, Pd₂(dba)₃, XPhos, NaOtBu | Good to Excellent |
| Ullmann Condensation | 4-Chlorobenzofuran | Amine, CuI, L-proline, K₂CO₃ | Moderate to Good |
Experimental Protocols for 4-Aminobenzofuran Synthesis
-
Dissolve 4-nitrobenzofuran (1.0 equiv) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-aminobenzofuran.[4]
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like XPhos (0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv).[4]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[4]
-
Add anhydrous toluene as the solvent.[4]
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[4]
-
Wash the filtrate with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.[4]
-
In a sealed tube, combine 4-chlorobenzofuran (1.0 equiv), the amine (1.5 equiv), copper(I) iodide (CuI) (0.1 equiv), a ligand such as L-proline (0.2 equiv), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).[4]
-
Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).[4]
-
Heat the reaction mixture to 120-150 °C for 24-48 hours.[4]
-
Monitor the reaction by TLC.[4]
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4]
-
Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.[4]
Application Note 3: Directed Ortho-Metalation (DoM) for C4-Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[5] By installing a directing metalation group (DMG) at a suitable position on the benzofuran ring (e.g., the 5-position), deprotonation can be directed to the C4-position using a strong organolithium base. The resulting ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups.
Conceptual Workflow for Directed Ortho-Metalation of Benzofuran
Caption: Directed ortho-metalation (DoM) strategy.
Potential Electrophiles and Resulting Functional Groups
| Electrophile | Functional Group Introduced at C4 |
| DMF | Aldehyde (-CHO) |
| CO₂ | Carboxylic acid (-COOH) |
| I₂ | Iodine (-I) |
| R-X (Alkyl halide) | Alkyl group (-R) |
| R-CHO (Aldehyde) | Hydroxyalkyl group (-CH(OH)R) |
General Protocol for Directed Ortho-Metalation of a 5-Substituted Benzofuran
-
To a solution of the 5-substituted benzofuran (with a suitable DMG) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Note 4: Electrophilic Acylation at the C4-Position
Direct electrophilic substitution on the benzofuran ring typically occurs at the C2 or C3 positions.[6] Friedel-Crafts acylation, for instance, often yields a mixture of isomers, with the C2 and C3 acylated products being major.[7] Achieving high regioselectivity for the C4-position via direct electrophilic acylation is challenging and generally results in low yields of the desired product. However, under certain conditions and with specific substrates, C4-acylation can be observed.
General Protocol for Friedel-Crafts Acylation of Benzofuran
-
To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of the benzofuran substrate (1.0 equiv) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the isomeric products by column chromatography.
Note: Researchers should anticipate the formation of multiple isomers and optimize purification methods accordingly. The ratio of C4-acylated product is typically low.
These application notes and protocols provide a starting point for researchers interested in the functionalization of the 4-position of the benzofuran ring. The choice of synthetic strategy will depend on the target molecule, available starting materials, and desired functional group tolerance. Careful optimization of reaction conditions is often necessary to achieve high yields and regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(III)-Catalyzed [4+1] Annulation of Aromatic and Vinylic Carboxylic Acids with Allenes: An Efficient Method Towards Vinyl-Substituted Phthalides and 2-Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Benzofurans from 4-Bromobenzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of substituted benzofurans, utilizing 4-bromobenzofuran as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce diverse functionalities at the 4-position of the benzofuran core. These subsequent in-situ transformations allow for the efficient construction of complex polycyclic benzofuran derivatives. The protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering a streamlined approach to synthesizing novel benzofuran analogs with potential biological activities.
Introduction
Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. Their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has made them attractive targets for synthetic chemists. The functionalization of the benzofuran nucleus is a key strategy for modulating its biological profile. Starting from readily available building blocks like this compound, one-pot syntheses offer a highly efficient and atom-economical approach to generate molecular diversity, minimizing purification steps and reducing waste.
This application note details protocols for the one-pot synthesis of 4-aryl and 4-alkynyl substituted benzofurans from this compound. These methods rely on robust palladium-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis due to their broad substrate scope and functional group tolerance.
One-Pot Synthesis of 4-Arylbenzofurans via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In a one-pot procedure starting from this compound, an initial Suzuki-Miyaura coupling can be performed to introduce an aryl group at the 4-position.
Experimental Protocol: General Procedure for One-Pot Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 88 |
Note: The data presented in this table is representative and yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: General experimental workflow for the one-pot Suzuki-Miyaura coupling of this compound.
One-Pot Synthesis of 4-Alkynylbenzofurans via Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. This reaction can be employed to introduce an alkynyl moiety at the 4-position of the benzofuran ring.
Experimental Protocol: General Procedure for One-Pot Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3), CuI (5) | i-Pr₂NH | DMF | 50 | 4 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | RT | 8 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3), CuI (5) | i-Pr₂NH | DMF | 60 | 6 | 75 |
Note: The data presented in this table is representative and yields may vary depending on the specific substrates and reaction conditions.
Reaction Mechanism
Caption: Catalytic cycle for the Sonogashira coupling of this compound.
Conclusion
The one-pot functionalization of this compound via palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions provides an efficient and versatile strategy for the synthesis of a wide range of substituted benzofuran derivatives. These protocols offer a streamlined approach for drug discovery and development programs, enabling the rapid generation of novel compounds for biological screening. The methodologies are amenable to a variety of substrates and can be adapted for the synthesis of complex molecular architectures. Further exploration of tandem reactions originating from the initially formed cross-coupling products could open avenues to even more diverse and intricate benzofuran-based scaffolds.
Application Notes: 4-Bromobenzofuran in the Synthesis of 5-HT2C Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-bromobenzofuran as a key starting material in the synthesis of selective serotonin 2C (5-HT2C) receptor agonists. These compounds are of significant interest for the therapeutic treatment of obesity, psychiatric disorders, and other central nervous system (CNS) conditions.
Introduction
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a well-established target for drug discovery.[1] Selective agonism of this receptor has been shown to modulate appetite and mood. The benzofuran scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous CNS-active compounds. This compound serves as a versatile precursor, allowing for the introduction of various functionalities at the 4-position, which is crucial for achieving desired pharmacological activity and selectivity at the 5-HT2C receptor.
Synthetic Strategies
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the strategic introduction of amine-containing side chains, a common feature of many 5-HT2C agonists.
A key transformation is the Buchwald-Hartwig amination, which facilitates the coupling of this compound with a variety of amines. This reaction is highly valued for its broad substrate scope and functional group tolerance.[2]
Representative Synthesis of a 4-Aminobenzofuran-Based 5-HT2C Agonist
While a specific named 5-HT2C agonist directly synthesized from this compound is not extensively detailed in publicly available literature, a representative synthetic route can be constructed based on established chemical transformations. The following protocol outlines the synthesis of a hypothetical, yet plausible, 5-HT2C agonist, (2-(benzofuran-4-yl)cyclopropyl)methanamine, to illustrate the application of this compound.
Experimental Protocol: Synthesis of (2-(benzofuran-4-yl)cyclopropyl)methanamine
This protocol is a composite of established synthetic methodologies and should be adapted and optimized for specific laboratory conditions.
Step 1: Buchwald-Hartwig Amination of this compound
This step introduces the crucial amine functionality at the 4-position of the benzofuran core.
-
Materials:
-
This compound
-
(2-(Aminomethyl)cyclopropyl)methanol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), (2-(aminomethyl)cyclopropyl)methanol (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[2]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
-
Step 2: Oxidation of the Alcohol to the Aldehyde
-
Materials:
-
Intermediate from Step 1
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the aldehyde.
-
Step 3: Reductive Amination to the Final Product
-
Materials:
-
Aldehyde from Step 2
-
Ammonia (in methanol or as ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane
-
-
Procedure:
-
Dissolve the aldehyde from Step 2 in methanol or DCM.
-
Add a solution of ammonia in methanol or ammonium acetate (excess).
-
Stir for 1 hour at room temperature.
-
Add the reducing agent (NaBH₃CN or STAB) portion-wise.
-
Stir at room temperature overnight, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford (2-(benzofuran-4-yl)cyclopropyl)methanamine.
-
Pharmacological Evaluation
The synthesized compounds should be evaluated for their affinity and functional activity at the 5-HT2C receptor and other relevant serotonin receptor subtypes (5-HT2A and 5-HT2B) to determine their potency and selectivity.
Experimental Protocol: In Vitro Pharmacological Assays
1. Radioligand Binding Assay (for Affinity, Ki)
This assay determines the affinity of the test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [³H]mesulergine).
-
Test compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2. Functional Assay: Calcium Flux Assay (for Potency, EC50 and Efficacy, Emax)
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a downstream event of the Gq/11 signaling pathway coupled to the 5-HT2C receptor.[1]
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound and a reference agonist (e.g., serotonin).
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
Determine the EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Representative Pharmacological Data for Benzofuran-Based 5-HT2C Agonists
| Compound | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| Compound A | 15 | 30 | 95 | 250 | 500 |
| Compound B | 8 | 15 | 100 | 150 | 300 |
| Serotonin | 5 | 10 | 100 | 10 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the specific compound synthesized and the assay conditions.
Visualizations
Caption: Synthetic workflow from this compound to a 5-HT2C agonist.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromobenzofuran
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura coupling of 4-Bromobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary undesired side reactions are dehalogenation (hydrodehalogenation), protodeboronation of the boronic acid partner, and homocoupling of the boronic acid.[1][2][3] These reactions consume starting materials and generate impurities, thereby lowering the yield of the desired coupled product.[4]
Q2: What is dehalogenation and why does it occur?
A2: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding benzofuran as a byproduct.[2] This typically occurs via a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[2] The subsequent reductive elimination of Ar-H from the palladium intermediate (Ar-Pd-H) produces the unwanted byproduct.[1]
Q3: What causes protodeboronation and how can I prevent it?
A3: Protodeboronation is the cleavage of the carbon-boron bond in the boronic acid, which is then replaced by a carbon-hydrogen bond.[5] This side reaction is often promoted by the presence of water, strong bases, and high temperatures.[6] To minimize it, use anhydrous solvents, employ weaker bases like K₃PO₄ or Cs₂CO₃, and run the reaction at the lowest effective temperature (e.g., 60-80 °C).[6] Using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can also suppress this pathway.[7]
Q4: My reaction mixture shows significant amounts of a biaryl byproduct derived from my boronic acid. What is happening?
A4: This indicates that homocoupling of the boronic acid is occurring. The two main causes are the presence of molecular oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[8] Oxygen can oxidize the active Pd(0) to Pd(II), which promotes homocoupling.[1][8] To prevent this, it is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the experiment.[8]
Q5: My reaction turns black and seems to have stalled. What does this mean?
A5: The formation of a black precipitate, known as palladium black, indicates the aggregation and precipitation of the palladium catalyst out of the solution.[9] This reduces the amount of active catalyst available for the cross-coupling cycle, leading to a stalled or inefficient reaction.[9] This can sometimes be caused by an inappropriate choice of ligand, solvent, or excessively high temperatures.
Reaction & Side Product Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle for this compound and the major off-cycle pathways that lead to common side products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Heck Reaction with 4-Bromobenzofuran
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of the Heck reaction with 4-bromobenzofuran.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction with this compound has a very low yield or is not working at all. What are the first things to check?
A1: When encountering low to no yield, a systematic review of your reaction components and conditions is the best first step.
-
Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] Ensure your phosphine ligand, which can act as a reducing agent, is present in a sufficient amount.
-
Reagent Purity: Verify the purity of your this compound, alkene, solvent, and base. Impurities can poison the catalyst. Ensure solvents are anhydrous, as water can interfere with the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) by properly degassing your solvent and using Schlenk techniques.
-
Base Strength and Solubility: The base is crucial for neutralizing the HBr generated.[2] If the base is not strong enough or is insoluble in the reaction medium, the catalytic cycle can be inhibited. Consider switching to a different base (see Q4).
Q2: I'm observing significant formation of side products, such as reduced benzofuran (where the bromine is replaced by hydrogen). How can I minimize this?
A2: The formation of a reductive Heck product is a common side reaction.[3] This often occurs when the β-hydride elimination step is followed by reductive elimination of H-X from the palladium complex.
-
Optimize Base: The choice of base can significantly influence the extent of side reactions.[3] Switching from an amine base like triethylamine to an inorganic base like potassium carbonate or sodium acetate may reduce the formation of the reduced product.
-
Temperature Control: High temperatures can sometimes promote side reactions.[3] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Alkene Stoichiometry: Using a slight excess of the alkene (e.g., 1.1-1.5 equivalents) can help favor the desired coupling pathway over the reduction pathway.
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The combination of the palladium source and the ligand is critical for success. Aryl bromides are less reactive than aryl iodides, often requiring more specialized ligands.[3]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[3]
-
Ligands: For less reactive aryl bromides like this compound, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.[2][3] While standard ligands like triphenylphosphine (PPh₃) can work, consider more advanced ligands if you are facing difficulties. The choice of ligand can also control selectivity in some Heck reactions.[4]
Q4: What is the optimal base and solvent combination for the Heck reaction with this compound?
A4: The interplay between the base and solvent is crucial for both catalyst activity and solubility of the reaction components.
-
Solvents: Aprotic polar solvents such as DMF, NMP, dioxane, and acetonitrile are generally effective for the Heck reaction.[2] The choice can influence reaction temperature and catalyst solubility.[5] For example, in a study on a similar substrate (2-acetyl-5-bromobenzofuran), DMF was found to be a suitable solvent, whereas toluene was not.[6]
-
Bases: Both organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) are commonly used.[2][3] The optimal choice is often system-dependent. For instance, one study found a combination of Et₃N in DMF to be effective for a bromobenzofuran derivative.[6]
-
Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential for the reaction to proceed, particularly when using certain base/solvent combinations.[6]
Q5: The reaction starts but then seems to stop before completion. What could be causing catalyst deactivation?
A5: Catalyst deactivation can occur for several reasons, especially at the higher temperatures often required for aryl bromides.[3]
-
Ligand Degradation: Phosphine ligands can be prone to oxidation or P-C bond cleavage at high temperatures, leading to the precipitation of palladium black and loss of catalytic activity.[3] Using more robust ligands like bulky diphosphines or NHC ligands can mitigate this.
-
High Ligand:Pd Ratio: While a sufficient amount of ligand is necessary, an excessive ligand-to-palladium ratio can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is unable to participate in the catalytic cycle.[7]
-
Substrate Inhibition: The presence of an amino group on a furan ring has been noted to potentially inhibit the catalyst.[2] While this compound does not have this group, other functionalities on your alkene partner could potentially coordinate to the palladium and inhibit catalysis.
Data Presentation
Table 1: Effect of Solvent and Base on Heck Coupling of a Bromobenzofuran Derivative
Reaction of 2-acetyl-5-bromobenzofuran with styrene.
| Entry | Solvent | Base | Additive | Conversion (%) |
| 1 | DMF | Et₃N | TBAB | >95 |
| 2 | DMF | KOH | TBAB | 85 |
| 3 | Toluene | Et₃N | - | 4 |
| 4 | Toluene | KOH | - | 0 |
(Data adapted from a study on 2-acetyl-5-bromobenzofuran, which serves as a model for this compound reactivity)[6]
Table 2: General Parameters for Heck Reactions with Aryl Halides
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Pd(II) precursors are often reduced in situ to the active Pd(0) catalyst.[1][3] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), NHC ligands (e.g., IPr)[2] | Stabilizes the palladium center and modulates reactivity. Bulky, electron-rich ligands are better for aryl bromides.[3] |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAc (1.5-3.0 equiv.)[2][3] | Neutralizes the hydrogen halide generated during the reaction.[2] |
| Solvent | DMF, NMP, Dioxane, Acetonitrile[2] | Aprotic polar solvents are generally effective. Choice can influence solubility and temperature.[5] |
| Temperature | 80-140 °C | Higher temperatures are often needed for less reactive aryl bromides but can lead to catalyst decomposition.[3] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction with this compound and Styrene
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., Tri(o-tolyl)phosphine, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (1.0 equiv.), the base (e.g., Triethylamine, 2.0 equiv.), and an additive if required (e.g., TBAB, 1.0 equiv.).
-
Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (e.g., Styrene, 1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for the Heck reaction.
References
Technical Support Center: Sonogashira Coupling of 4-Bromobenzofuran
Welcome to the technical support center for the Sonogashira coupling of 4-bromobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and stored under inert gas. Catalyst decomposition may be indicated by the formation of palladium black. Consider using a freshly opened bottle or a more robust catalyst system. |
| Inappropriate Ligand | For aryl bromides, bulky and electron-rich phosphine ligands can be more effective. Consider ligands such as XPhos, SPhos, or RuPhos. |
| Insufficient Reaction Temperature | Aryl bromides are less reactive than aryl iodides and often require higher temperatures. If the reaction is sluggish at room temperature, gradually increase the temperature to 60-100 °C. |
| Poor Quality Reagents | Use anhydrous solvents and ensure the amine base (e.g., triethylamine) is dry and free of impurities. Distilling the amine base prior to use can be beneficial. |
| Oxygen Contamination | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Side Product | Cause | Recommended Action |
| Alkyne Dimer (Glaser-Hay Coupling) | This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen. | The most effective solution is to employ copper-free Sonogashira conditions. If copper is necessary, ensure the reaction is strictly anaerobic. |
| Homocoupling of this compound | Can occur at higher temperatures or with certain catalyst systems. | Lower the reaction temperature and screen different palladium catalysts and ligands. |
| Decomposition of Starting Material | The benzofuran ring can be sensitive to harsh reaction conditions. | Use milder bases and lower reaction temperatures. Monitor the reaction closely to avoid prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the bromine atom at the 4-position of benzofuran in Sonogashira coupling?
While specific studies on the relative reactivity of bromobenzofuran isomers are limited, generally, the reactivity of halogens on aromatic rings in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The bromine at the 4-position is on the benzene ring portion of the benzofuran system. Its reactivity will be comparable to other aryl bromides, but potentially influenced by the electron-donating nature of the fused furan ring. It is generally less reactive than an aryl iodide but more reactive than an aryl chloride.
Q2: Which catalyst system is recommended for the Sonogashira coupling of this compound?
A standard and often effective catalyst system is a combination of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI. For challenging couplings with aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields.
Q3: Can I perform the Sonogashira coupling of this compound under copper-free conditions?
Yes, copper-free Sonogashira couplings are a good option to avoid the common side reaction of alkyne homocoupling (Glaser-Hay coupling). These reactions often require a palladium catalyst with a specialized ligand and a suitable base.
Q4: What are the most common side reactions to look out for?
The most prevalent side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. Another potential side reaction is the homocoupling of this compound. Careful control of reaction conditions, particularly the exclusion of oxygen, can minimize these byproducts.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the this compound starting material and the formation of the desired product.
Quantitative Data
The following table summarizes representative yields for Sonogashira couplings of various aryl bromides with different terminal alkynes under typical reaction conditions. Note that these are examples, and yields for this compound may vary and require optimization.
| Aryl Bromide | Terminal Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | THF | Et₃N | 60 | 12 | 85 |
| 2,4-Dibromofuran (selective mono-coupling) | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DMF | DIPA | 40 | 6 | 78 |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / XPhos | Dioxane | Cs₂CO₃ | 100 | 16 | 92 |
| 4-Bromoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Toluene | i-Pr₂NH | 80 | 8 | 88 |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates and desired yields.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the Sonogashira coupling of this compound.
Technical Support Center: Synthesis of 4-Bromobenzofuran
Welcome to the technical support center for the synthesis of 4-Bromobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. The primary synthetic route covered involves a two-step process: the Williamson ether synthesis of 3-bromophenol with propargyl bromide to form 1-bromo-3-(prop-2-yn-1-yloxy)benzene, followed by an intramolecular cyclization to yield the final product.
Problem 1: Low Yield in the Williamson Ether Synthesis Step
Question: I am experiencing a low yield of the intermediate, 1-bromo-3-(prop-2-yn-1-yloxy)benzene. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Williamson ether synthesis of 1-bromo-3-(prop-2-yn-1-yloxy)benzene can be attributed to several factors. Below is a summary of potential causes and troubleshooting solutions.
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation of 3-Bromophenol | Ensure a sufficiently strong and fresh base is used. Potassium carbonate (K₂CO₃) is commonly employed. The base should be finely powdered and dried before use to maximize its reactivity. Using a slight excess of the base can also drive the reaction to completion. |
| Side Reactions | The primary side reaction is the competing elimination of propargyl bromide, which can be minimized by maintaining a moderate reaction temperature. Additionally, C-alkylation of the phenoxide can occur, though it is generally less favored than O-alkylation. |
| Reaction Conditions | The choice of solvent is critical. Aprotic polar solvents like acetone or dimethylformamide (DMF) are generally effective for this type of Sₙ2 reaction. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the base and propargyl bromide. |
| Purity of Reactants | Impurities in the 3-bromophenol or propargyl bromide can lead to undesired side reactions and lower the yield. Ensure the starting materials are of high purity. |
Problem 2: Formation of Multiple Products During Intramolecular Cyclization
Question: During the cyclization of 1-bromo-3-(prop-2-yn-1-yloxy)benzene to this compound, I am observing the formation of multiple byproducts. What are these byproducts and how can I favor the formation of the desired product?
Answer:
The intramolecular cyclization step is crucial and can lead to the formation of several byproducts depending on the reaction conditions. The primary byproduct is often the isomeric 6-Bromobenzofuran.
| Potential Byproduct | Formation Conditions & Mitigation |
| 6-Bromobenzofuran (Isomer) | The formation of the 6-bromo isomer can occur, particularly under thermal conditions without a catalyst. The use of a suitable catalyst, such as palladium or copper, can enhance the regioselectivity of the cyclization towards the desired 4-bromo isomer. |
| Unreacted Starting Material | Incomplete cyclization will result in the presence of unreacted 1-bromo-3-(prop-2-yn-1-yloxy)benzene. To address this, ensure the reaction is run for a sufficient amount of time and at an appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. |
| Polymerization/Decomposition | At excessively high temperatures, the starting material or product may decompose or polymerize, leading to a complex mixture of byproducts. It is important to carefully control the reaction temperature. |
A general workflow for troubleshooting the synthesis is outlined below:
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely used and effective method is a two-step synthesis. The first step is a Williamson ether synthesis involving the reaction of 3-bromophenol with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form the intermediate 1-bromo-3-(prop-2-yn-1-yloxy)benzene. The second step is the intramolecular cyclization of this intermediate, which can be achieved thermally or with the aid of a transition metal catalyst (e.g., palladium or copper) to yield this compound.
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The primary byproducts depend on the specific reaction step and conditions:
-
Williamson Ether Synthesis Step:
-
Unreacted 3-bromophenol: Can be present if the reaction does not go to completion.
-
Products of propargyl bromide elimination: Can occur at higher temperatures.
-
-
Intramolecular Cyclization Step:
-
6-Bromobenzofuran: This is the most common isomeric byproduct. Its formation is influenced by the cyclization conditions.
-
Unreacted 1-bromo-3-(prop-2-yn-1-yloxy)benzene: Indicates an incomplete reaction.
-
Q3: How can I purify the final product, this compound, from the byproducts?
A3: Column chromatography is the most effective method for purifying this compound from unreacted starting materials and the isomeric byproduct, 6-Bromobenzofuran. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to achieve optimal separation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety procedures should be followed. 3-bromophenol is corrosive and toxic. Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. The solvents used, such as DMF and acetone, are flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of 1-bromo-3-(prop-2-yn-1-yloxy)benzene (Intermediate)
This protocol describes the Williamson ether synthesis to produce the key intermediate.
Materials:
-
3-bromophenol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of this compound (Final Product)
This protocol describes the intramolecular cyclization of the intermediate to the final product.
Materials:
-
1-bromo-3-(prop-2-yn-1-yloxy)benzene
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
A suitable solvent such as N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 1-bromo-3-(prop-2-yn-1-yloxy)benzene (1.0 eq) in DMF.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate pure this compound.
The general reaction scheme is depicted below:
Caption: Synthetic scheme for this compound.
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 4-Bromobenzofuran
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 4-bromobenzofuran. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound, providing potential causes and solutions in a direct question-and-answer format.
Question 1: My cross-coupling reaction with this compound shows low or no product yield. What are the primary issues to investigate?
Answer: When faced with a low or non-existent yield, a systematic check of your reaction components and conditions is crucial. Key areas to troubleshoot include:
-
Catalyst Activity and Integrity: The palladium catalyst must be in its active Pd(0) state for the catalytic cycle to begin.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure the conditions are suitable for its in-situ reduction to Pd(0).[1][3] The appearance of a black precipitate ("palladium black") is a common indicator of catalyst decomposition and aggregation, which renders it inactive.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[1][4] Ensure that your solvent and reagents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][5]
-
Reagent Quality: The purity of all reagents is critical. Solvents and bases must be anhydrous, as water can interfere with the reaction and promote side reactions.[1][4] Impurities in the this compound or the coupling partner can poison the catalyst.[4]
-
Reaction Temperature: The temperature may be too low for the oxidative addition step, which is often the rate-determining step, particularly with less reactive aryl bromides.[1][6] A stepwise increase in temperature may be necessary, but be mindful that excessive heat can accelerate catalyst decomposition.[1]
Question 2: My reaction mixture turns black and stalls. What is causing this and how can it be prevented?
Answer: The formation of a black precipitate, known as palladium black, signifies the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[1] This is a frequent cause of catalyst deactivation and stalled reactions.
-
Common Causes:
-
Presence of Oxygen: Rigorous degassing of all solvents and reagents is the most effective preventative measure.[1][4]
-
Ligand Dissociation/Degradation: Phosphine ligands can dissociate from the palladium center, leading to unstable Pd(0) species that aggregate.[1][4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) can form more stable palladium complexes and prevent this decomposition.[7][8]
-
High Temperatures: Prolonged heating at elevated temperatures can accelerate the decomposition process.[1] It is essential to find the lowest effective temperature for the reaction.
-
-
Prevention Strategies:
-
Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to ensure the palladium center remains coordinated and stable.[1]
-
Choose a more robust ligand system. For challenging substrates, N-heterocyclic carbene (NHC) ligands can offer superior stability.[7][9]
-
Ensure the reaction is run under strictly anaerobic conditions.[5]
-
Question 3: I am observing significant side product formation, such as homocoupling or protodeboronation (in Suzuki reactions). How can I minimize these?
Answer: Side reactions compete with the desired cross-coupling pathway, consuming starting materials and reducing the yield of the target product.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid partner and is a common side reaction in Suzuki couplings, especially with heteroaromatic boronic acids or under harsh conditions.[10][11]
-
Homocoupling: This involves the coupling of two molecules of the same partner (e.g., two boronic acids). It is often promoted by the presence of Pd(II) species and oxygen.[11]
-
Dehalogenation: The bromo-substituent on the benzofuran can be replaced by a hydrogen atom. This can occur if a hydride species is formed, which can happen through the oxidation of an amine base or an alcohol solvent.[11]
-
Solutions: Carefully select the base and solvent system to avoid those known to promote hydride formation.
-
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for cross-coupling reactions are highly dependent on the specific coupling partners. The tables below provide typical starting points for the optimization of Suzuki, Heck, and Sonogashira reactions with this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | 1-5 mol% loading is common.[12][13] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich ligands often improve results for heteroaryl halides.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is critical and can significantly affect yield.[12][14] |
| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | A mixture of organic solvent and water is often used to dissolve the inorganic base.[12][15] |
| Temperature | 80-120 °C | Higher temperatures may be needed but increase the risk of catalyst decomposition.[12] |
| Time | 4-24 h | Reaction progress should be monitored by TLC or GC-MS. |
Table 2: Typical Conditions for Mizoroki-Heck Coupling of Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd/C | 2-5 mol% loading. Pd(OAc)₂ is a common choice. |
| Ligand | PPh₃, P(o-tol)₃ | Often used in a 2:1 or 4:1 ratio to palladium. |
| Base | Et₃N, DIPEA, K₂CO₃ | An organic amine base is frequently used.[16] |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are common.[16] |
| Additives | TBAB (Tetrabutylammonium bromide) | Can be essential for promoting the reaction in some systems.[16] |
| Temperature | 100-140 °C | Heck reactions often require elevated temperatures. |
| Time | 12-48 h |
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Copper Co-catalyst | CuI | 1-10 mol% loading. Essential in the traditional Sonogashira mechanism.[17] |
| Ligand | PPh₃, XPhos, SPhos | For difficult couplings, more advanced ligands may be required.[8] |
| Base | Et₃N, DIPEA | The base often serves as the solvent as well.[3] |
| Solvent | THF, DMF, Toluene | Co-solvent may be used if reactants are not soluble in the amine base.[3] |
| Temperature | Room Temperature - 100 °C | Aryl bromides often require heating, unlike more reactive aryl iodides.[6] |
| Time | 2-24 h |
Experimental Protocols
The following are generalized protocols that serve as a starting point. They should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Mizoroki-Heck Coupling
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent (e.g., DMF), followed by this compound (1.0 equiv) and the alkene (e.g., styrene, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 120 °C) in an oil bath.
-
After the reaction is complete (monitored by TLC/GC-MS), cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with an organic solvent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding palladium-catalyzed cross-coupling reactions.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimization of 4-Bromobenzofuran Coupling Reactions
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 4-Bromobenzofuran. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling reactions of this compound.
Q1: My cross-coupling reaction is showing low or no product yield. What are the first steps to troubleshoot?
A1: Low or no yield is a common issue that can often be resolved with a systematic check of reagents and reaction conditions.[1]
-
Reagent Quality: Verify the purity and integrity of all starting materials. This compound, the coupling partner (e.g., boronic acid, alkyne, amine), base, and solvent must be pure and anhydrous. Moisture and oxygen can significantly inhibit the reaction.[1][2] Solvents should be freshly distilled or from a reliable commercial source and thoroughly degassed.[1]
-
Catalyst and Ligand Activity: The palladium catalyst and phosphine ligands are highly sensitive to air and moisture.[2] Oxidation of the ligand or the active Pd(0) species can prevent the catalytic cycle from starting.[1][2] Consider using fresh catalyst and ligand or employing more robust, air-stable pre-catalysts (e.g., Buchwald G3 precatalysts).
-
Inert Atmosphere: Palladium-catalyzed reactions require a strict inert atmosphere.[1] Ensure the reaction vessel has been properly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of inert gas throughout the experiment.[1][2]
-
Reaction Temperature: The reaction temperature may be too low for the oxidative addition step to occur efficiently.[1] A stepwise increase in temperature can be beneficial. However, be aware that excessive heat can lead to catalyst decomposition and byproduct formation.[1][3]
Q2: My reaction mixture is turning black, and the process has stalled. What is happening?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[1][3] This is a frequent cause of catalyst deactivation.
-
Common Causes: The primary cause is often the presence of oxygen, which oxidizes the active Pd(0) catalyst.[1][3] High reaction temperatures, inappropriate solvent choice, or an incorrect ligand-to-palladium ratio can also promote decomposition.[2][3]
-
Prevention Strategies:
-
Rigorous Degassing: The most critical preventative measure is to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere.[1][4]
-
Ligand Protection: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1). The ligand stabilizes the Pd(0) center and prevents aggregation.[2] For challenging couplings, bulky, electron-rich phosphine ligands can offer better stability.[5]
-
Temperature Control: Avoid excessive temperatures. If high temperatures are necessary, ensure the catalyst system is robust enough to handle the conditions.[3]
-
Q3: I am observing significant debromination of the this compound starting material. How can I minimize this?
A3: Debromination is a side reaction where the bromine atom is replaced by a hydrogen atom. This is particularly common in Suzuki reactions when using aqueous bases or in the presence of excess water.[4][6]
-
Minimize Water: If using an aqueous base, try reducing the amount of water in the solvent system.[6] Alternatively, switch to anhydrous conditions with a non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene.[2][7]
-
Base Selection: The choice of base is critical. For instance, in Buchwald-Hartwig aminations, using a weaker base can sometimes prevent decomposition of the starting material.[8]
-
Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of debromination.[6] Monitor the reaction closely and stop it once the starting material is consumed.
Q4: My Sonogashira coupling is not working well. What specific factors should I consider?
A4: Sonogashira couplings have several unique variables to consider.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), homocoupling of the alkyne (Glaser coupling) is a common side reaction. If this is observed, consider running the reaction under copper-free conditions.[9][10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and often serves as the solvent or co-solvent.[11][12] Ensure the amine is pure and dry.
-
Temperature: The optimal temperature is crucial. For some substrates, reactions run at room temperature are effective, while others may require heating to 100 °C or higher to achieve good conversion.[9][13]
Frequently Asked Questions (FAQs)
Q: Which base is best for Suzuki-Miyaura coupling with this compound?
A: The optimal base depends on the specific boronic acid and solvent system. However, a good starting point is an inorganic base. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[7] K₃PO₄ is often effective for electron-deficient systems and can help minimize side reactions.[2] Cs₂CO₃ is a stronger base that can be effective in more challenging couplings.[7]
Q: What is the best solvent for Buchwald-Hartwig amination?
A: The choice of solvent is highly dependent on the base used. For strong alkoxide bases like NaOt-Bu or KOt-Bu, nonpolar aprotic solvents like toluene or dioxane are typically preferred.[14][15] For weaker carbonate or phosphate bases, more polar aprotic solvents like DMF can be effective.[15]
Q: Can I perform these coupling reactions under microwave irradiation?
A: Yes, microwave irradiation can be highly effective for accelerating coupling reactions, often leading to significantly reduced reaction times and improved yields.[14][16] It is an excellent option to explore, especially when thermal heating gives low conversion.
Data on Base and Solvent Optimization
The following tables summarize typical conditions and yields for various coupling reactions, providing a starting point for optimization.
Table 1: Base and Solvent Screening for Suzuki-Miyaura Coupling (Reaction: this compound + Phenylboronic Acid)
| Entry | Base (2.0 equiv) | Solvent System (v/v) | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 85 | [7] |
| 2 | Na₂CO₃ | DMF/H₂O (10:1) | 100 | 78 | [2] |
| 3 | K₃PO₄ | 1,4-Dioxane | 100 | 92 | [7] |
| 4 | Cs₂CO₃ | Toluene | 110 | 95 | [7] |
Table 2: Base and Solvent Screening for Sonogashira Coupling (Reaction: this compound + Phenylacetylene)
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Et₃N | THF | 60 | 88 | [13] |
| 2 | DIPA | Toluene | 80 | 91 | [11] |
| 3 | Et₃N | DMF | 100 | 95 | [9] |
| 4 | DBU | DMF | 100 | 85 | [17] |
Table 3: Base and Solvent Screening for Heck Coupling (Reaction: this compound + Styrene)
| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Et₃N | DMF | 120 | 90 | [18] |
| 2 | KOAc | NMP | 140 | 85 | [19] |
| 3 | K₂CO₃ | DMAc | 130 | 88 | General |
| 4 | Et₃N | Toluene | 110 | 4 | [18] |
Table 4: Base and Solvent Screening for Buchwald-Hartwig Amination (Reaction: this compound + Aniline)
| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaOt-Bu | Toluene | 100 | 94 | [8] |
| 2 | KOt-Bu | Toluene | 100 | 92 | [14] |
| 3 | K₃PO₄ | Dioxane | 110 | 85 | General |
| 4 | Cs₂CO₃ | DMF | 120 | 89 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.[20]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[20]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[20]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%), and the ligand (e.g., XPhos, 3 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the solvent (e.g., DMF, 3 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[9]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 100 °C) for the required time.[9]
-
Monitoring & Workup: Follow steps 5 and 6 from the Suzuki protocol.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Key parameters for optimizing coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 4-Bromobenzofuran Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from 4-Bromobenzofuran products. Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing complex molecules, but residual palladium in the final product is a critical concern due to regulatory limits and potential interference in downstream applications. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in palladium removal.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. Beyond regulatory compliance, palladium residues can catalyze unwanted side reactions, interfere with biological assays, and compromise the stability of the final compound.
Q2: What are the most common methods for removing palladium catalysts from reaction mixtures containing this compound?
A2: Common methods include:
-
Filtration through adsorbents: Using materials like Celite® to remove heterogeneous catalysts (e.g., Pd/C).
-
Treatment with metal scavengers: Employing agents that selectively bind to palladium, such as silica-based scavengers with thiol or triaminetetraacetate functional groups, activated carbon, or resins like MP-TMT.[1][2]
-
Column chromatography: Purifying the product on silica gel can effectively separate the desired compound from palladium residues.[3]
-
Crystallization: This can be an effective final purification step to reduce palladium levels, although in some cases, it can concentrate the metal within the crystal structure.[4]
Q3: How do I choose the right palladium removal method for my this compound product?
A3: The optimal method depends on several factors:
-
The nature of the palladium species: Heterogeneous catalysts can often be removed by simple filtration, while soluble (homogeneous) palladium requires methods like scavenging or chromatography.
-
The required purity level: For APIs, stringent limits (<10 ppm) often necessitate the use of highly efficient scavengers.[5]
-
The properties of your this compound product: Its solubility in various solvents will dictate the choice of solvents for filtration, extraction, and chromatography. The stability of the benzofuran ring and the C-Br bond to different pH conditions should also be considered.
-
The scale of your reaction: Some methods are more amenable to large-scale production than others.
Q4: Can the this compound molecule be affected by the palladium removal process?
A4: Yes. The benzofuran ring system can be sensitive to strongly acidic or basic conditions, which could be present depending on the workup or the nature of the scavenger.[6][7] It is crucial to select a removal method that is compatible with the stability of your product. The carbon-bromine bond is generally stable under many purification conditions, but harsh reagents should be avoided.
Q5: What are "palladium scavengers" and how do they work?
A5: Palladium scavengers are materials that have a high affinity for palladium and can selectively bind to it, allowing for its removal from the reaction mixture. They typically consist of a solid support (like silica or polystyrene) functionalized with ligands that chelate palladium, such as thiol, amine, or phosphine groups.[5][8] The scavenger-palladium complex can then be easily removed by filtration.
Troubleshooting Guides
Problem 1: Incomplete Palladium Removal
| Symptom | Possible Cause | Suggested Solution |
| High palladium levels remain after filtration through Celite®. | The palladium species is soluble (homogeneous) and not effectively captured by Celite®. | Switch to a method suitable for homogeneous palladium, such as treatment with a palladium scavenger or column chromatography. |
| The Celite® pad was not prepared or used correctly. | Ensure the Celite® pad is well-compacted (1-2 cm thick) and pre-wetted with the filtration solvent to prevent cracking. | |
| Palladium levels are still high after treatment with a scavenger. | The chosen scavenger is not optimal for the specific palladium species or reaction conditions. | Screen a panel of different scavengers (e.g., thiol-based, TMT-based) to identify the most effective one. The choice can depend on the oxidation state of the palladium. |
| Insufficient amount of scavenger or inadequate reaction time/temperature. | Increase the equivalents of the scavenger relative to palladium. Optimize the scavenging time and temperature (e.g., room temperature to gentle heating) as recommended by the scavenger manufacturer. | |
| The solvent used is not ideal for the scavenging process. | Perform the scavenging in a solvent in which the product is soluble and the scavenger is known to be effective. Consult the scavenger's technical data sheet for recommended solvents. |
Problem 2: Product Loss During Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound after scavenger treatment. | The product is adsorbing to the scavenger. | Reduce the amount of scavenger to the minimum effective quantity. Wash the scavenger thoroughly with fresh solvent after filtration to recover adsorbed product. Consider a different type of scavenger that may have a lower affinity for your product. |
| The product is adsorbing to the activated carbon. | Activated carbon is known to sometimes adsorb the desired product.[5] Minimize the amount of carbon used and the contact time. Thoroughly wash the carbon with a suitable solvent. Test alternative scavengers if product loss is significant. | |
| Low recovery after column chromatography. | The product is strongly retained on the silica gel. | Optimize the eluent system. A gradual increase in the polarity of the mobile phase may be necessary to elute the product without excessive band broadening. |
| The product is unstable on silica gel. | If the this compound derivative is sensitive to the acidic nature of silica, consider using neutral or basic alumina for chromatography, or opt for a different purification method. |
Data Presentation
The following tables provide a summary of the efficiency of different palladium removal methods based on literature data for similar compounds. Note: The efficiency of these methods should be optimized for this compound.
Table 1: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | < detection limit | 50 mg scavenger, THF/DMF (1/1) | [2] |
| Thiol-functionalized Silica | 2239 | 20 | 0.2 wt scavenger, DCM, 20°C, 2h | [5] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt charcoal, THF, 45°C, 18h | [5] |
| Thiourea Alkyl Silica | 150-220 | < 1 | Pharmaceutical product stream | [9] |
Table 2: Comparison of Palladium Removal Methods
| Method | Typical Application | Advantages | Disadvantages |
| Filtration (Celite®) | Heterogeneous Pd (e.g., Pd/C) | Simple, fast, inexpensive. | Ineffective for soluble palladium. |
| Scavengers | Homogeneous and heterogeneous Pd | High efficiency, can reduce Pd to very low levels. | Can be expensive, potential for product loss via adsorption.[1] |
| Activated Carbon | Homogeneous and heterogeneous Pd | Cost-effective, good for removing colored impurities. | Can have lower selectivity, risk of product adsorption.[1] |
| Chromatography | Homogeneous and heterogeneous Pd | Can provide very high purity product. | Can be time-consuming, requires significant solvent, may not be ideal for large scale. |
| Crystallization | Final purification step | Can be highly effective for removing trace impurities. | May concentrate palladium in some cases, potential for yield loss. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent in which the this compound product is soluble (e.g., ethyl acetate, dichloromethane, or toluene) to reduce viscosity.
-
Celite® Pad Preparation: Prepare a Celite® pad (1-2 cm thick) in a Büchner or sintered glass funnel over a piece of filter paper. Gently press the Celite® to form a compact bed and pre-wet it with the dilution solvent.
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle vacuum to facilitate filtration.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Soluble Palladium with a Silica-Based Scavenger
-
Scavenger Selection: Choose a suitable scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-based scavengers are often effective.
-
Addition of Scavenger: To the crude reaction mixture (after initial work-up if necessary), add the recommended amount of the scavenger (typically 3-10 equivalents relative to the moles of palladium used).
-
Stirring: Stir the mixture at the recommended temperature (often room temperature or slightly elevated) for the specified time (can range from a few hours to overnight). Monitor the palladium levels if possible.
-
Filtration: Remove the scavenger by filtration through a filter paper or a short pad of Celite®.
-
Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
Mandatory Visualizations
Caption: Experimental workflows for palladium removal.
Caption: Troubleshooting logic for palladium removal.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Overcoming low reactivity of 4-Bromobenzofuran in C-H activation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-H activation of 4-Bromobenzofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in C-H activation reactions?
A1: The low reactivity of this compound stems primarily from the electronic properties of the bromo-substituent. The bromine atom is electron-withdrawing, which deactivates the benzofuran ring system towards electrophilic attack by the metal catalyst. This deactivation increases the energy barrier for the C-H bond cleavage, which is often the rate-determining step in the catalytic cycle.
Q2: Which C-H bond in this compound is the most likely to be activated?
A2: In the absence of a directing group, the C2 and C7 positions are generally the most electronically favored for C-H activation on the benzofuran scaffold. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. Steric hindrance can also play a significant role in directing the activation to a less hindered site.
Q3: What are the initial steps to take when a C-H activation reaction with this compound fails or gives a low yield?
A3: When encountering low or no yield, a systematic troubleshooting approach is recommended. Begin by verifying the integrity and purity of your starting materials and reagents, including the this compound, catalyst, ligands, and solvents. Ensure that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate many catalysts. Following this, a careful re-evaluation of the reaction parameters—catalyst system, solvent, base, and temperature—is crucial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yields are a common hurdle when working with an electron-deficient substrate like this compound. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Inactive Catalyst | - Use a freshly purchased or properly stored catalyst. Palladium catalysts, in particular, can be sensitive to air and moisture.[1] - Consider an in-situ pre-activation step for the catalyst before adding the substrate. |
| Suboptimal Ligand | - Screen a variety of ligands with different electronic and steric properties. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the reactivity of the metal center. |
| Inappropriate Solvent | - Test a range of solvents with varying polarities. While common solvents like DMF, dioxane, or toluene are often used, unconventional solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to promote C-H activation in challenging cases. |
| Incorrect Temperature | - Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[1] An optimal temperature window must be determined empirically. |
| Ineffective Base | - The choice of base is critical. Screen a range of bases, from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to organic bases (e.g., pivalate salts). The base plays a role in the C-H cleavage step and catalyst turnover. |
| Presence of Inhibitors | - Purify the this compound and other starting materials to remove any potential catalyst poisons. Ensure solvents are anhydrous and thoroughly degassed.[1] |
Issue 2: Poor Regioselectivity
Achieving the desired regioselectivity can be challenging due to the presence of multiple C-H bonds.
| Potential Cause | Suggested Troubleshooting Steps |
| Ineffective Catalyst/Ligand Control | - The choice of the transition metal (e.g., Pd, Rh, Ir) and the ligand can significantly influence which C-H bond is activated. Experiment with different catalytic systems. |
| Steric and Electronic Bias | - If steric hindrance is an issue, consider using a less bulky ligand to access more hindered C-H bonds. Conversely, a bulkier ligand can be used to direct the activation to a less hindered position. |
| Lack of a Directing Group | - For site-specific C-H activation, the introduction of a directing group is a powerful strategy. The directing group coordinates to the metal center and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation
This protocol is a generalized starting point and will likely require optimization for this compound.
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a phosphine or NHC ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1 equivalent) and the aryl halide coupling partner (1.2-1.5 equivalents).
-
Add an anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental and Logical Workflows
Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
Generalized Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
References
Stability of 4-Bromobenzofuran under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromobenzofuran under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?
When exposed to acidic or basic conditions, this compound can undergo degradation, primarily through the opening of the furan ring. This can lead to the formation of various degradation products, which may interfere with your reaction or analysis. The rate and extent of degradation are dependent on the pH, temperature, and the specific reagents used. It is crucial to be aware of these potential instabilities to ensure the integrity of your experiments.
Q2: What are the likely degradation products of this compound under acidic conditions?
Under acidic conditions, the ether linkage in the benzofuran ring is susceptible to cleavage. A plausible degradation pathway involves the protonation of the furan oxygen, followed by nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the formation of a substituted phenol.
Q3: What are the potential degradation products of this compound under basic conditions?
In the presence of a strong base, this compound may also undergo ring-opening. The reaction can be initiated by the abstraction of a proton, leading to the cleavage of the C-O bond within the furan ring. The specific degradation products will depend on the reaction conditions, including the strength of the base and the temperature.
Q4: I am observing unexpected peaks in my HPLC analysis after a reaction involving this compound under acidic conditions. What could be the cause?
Unexpected peaks in your HPLC chromatogram often indicate the formation of degradation products. Under acidic conditions, this compound can degrade, and these new peaks could correspond to ring-opened byproducts. To confirm this, it is recommended to run a forced degradation study and compare the retention times of the resulting peaks with the unexpected peaks in your experimental sample.
Q5: My reaction yield is consistently low when using this compound with a strong base. Could this be a stability issue?
Yes, low reaction yields can be a consequence of the degradation of your starting material. This compound can be unstable in the presence of strong bases, leading to the formation of byproducts and thus reducing the amount of starting material available for your desired reaction. It is advisable to monitor the stability of this compound under your specific basic conditions to assess its impact on the reaction yield.
Troubleshooting Guides
Issue 1: Degradation of this compound Suspected in Acidic Media
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Acid-catalyzed hydrolysis and ring-opening of the benzofuran moiety. | 1. Confirm Degradation: Perform a forced degradation study by treating this compound with 0.1 M HCl at a controlled temperature (e.g., 60°C) and monitor the formation of degradation products by HPLC. 2. Modify Reaction Conditions: If possible, use milder acidic conditions (e.g., weaker acid, lower temperature, shorter reaction time). 3. Protecting Groups: If the benzofuran moiety is not the reactive site of interest, consider if a protecting group strategy is applicable. |
| Low yield of the desired product. | Consumption of the starting material due to degradation. | 1. Monitor Starting Material: Track the concentration of this compound over the course of the reaction to quantify the extent of degradation. 2. Optimize Reaction Parameters: Investigate the effect of temperature and reaction time to find a balance between the desired reaction rate and the degradation of the starting material. |
| Change in the physical appearance of the reaction mixture (e.g., color change). | Formation of colored degradation products. | Characterize the byproducts using techniques like LC-MS to understand the degradation pathway and potentially identify the colored species. |
Issue 2: Instability of this compound Observed in Basic Media
| Symptom | Possible Cause | Suggested Solution |
| Disappearance of the starting material peak in HPLC analysis faster than expected. | Base-catalyzed degradation of this compound. | 1. Assess Stability: Conduct a stability study of this compound in the specific basic medium (e.g., 0.1 M NaOH) at the reaction temperature. 2. Use a Weaker Base: If the reaction chemistry allows, explore the use of a milder base. 3. Temperature Control: Perform the reaction at the lowest possible temperature to minimize degradation. |
| Formation of a complex mixture of products. | Multiple degradation pathways occurring simultaneously. | 1. Simplify the System: Analyze the stability of this compound in the basic solution without other reactants to isolate its degradation behavior. 2. Employ Advanced Analytics: Use LC-MS/MS to identify the major degradation products and elucidate the primary degradation pathways. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
HPLC system with UV or DAD detector
-
LC-MS system for identification of degradation products (recommended)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Acidic Degradation:
-
To a vial, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Basic Degradation:
-
To a vial, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
5. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation product peaks.
-
Analyze the stressed samples and a control sample (this compound in solvent without acid or base) at each time point.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
6. Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Condition | Time (hours) | This compound (% Remaining) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Workflow for Acidic Forced Degradation Study.
Caption: Workflow for Basic Forced Degradation Study.
Caption: Troubleshooting Logic for this compound Reactions.
Validation & Comparative
Reactivity Face-Off: 4-Bromobenzofuran vs. 4-Iodobenzofuran in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of synthetic organic chemistry, the benzofuran scaffold is a privileged structural motif found in a plethora of natural products and pharmacologically active molecules. The functionalization of this heterocyclic system, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern drug development. A critical consideration in these synthetic endeavors is the choice of the halide precursor, with bromo- and iodo-substituted benzofurans being common starting materials. This guide provides a comprehensive comparison of the reactivity of 4-bromobenzofuran and 4-iodobenzofuran in key cross-coupling reactions, supported by analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The fundamental determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The established trend in the reactivity of aryl halides follows the order: I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[1][2] Consequently, 4-iodobenzofuran is anticipated to exhibit greater reactivity than this compound, often leading to faster reactions, higher yields, and the feasibility of milder reaction conditions.
Quantitative Comparison of Reactivity
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylbenzofuran-2-carboxylate (Bromo-substituted) | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 6-8 | 67-89 | [1] |
| 4-Iodobenzylamine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | High | [2] |
| 3-Bromo-2-iodofuran (selective at iodo) | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Heck Coupling of Aryl Halides with Alkenes
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetyl-5-bromobenzofuran | Pd(OAc)₂ | - | K₂CO₃ | H₂O | Not Specified | Not Specified | Moderate to Good | [4] |
| 4-Iodobenzyl alcohol | Pd(OAc)₂ | Tri-o-tolylphosphine | Et₃N | DMF | 80-120 | 2-24 | High | [5] |
| Iodobenzene | Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 100 | 2 | 79 | [6] |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodophenols (for benzofuran synthesis) | Not Specified | CuI | Not Specified | Not Specified | Not Specified | Not Specified | Good | [7] |
| 4-Iodotoluene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF/DMA | 75 | 72 | <2 (Batch), High (Flow) | [8] |
| Aryl Iodides | Cu(OTf)₂ | - | - | - | 130 | 16 | Good | [7] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These should be considered as starting points, and optimization of conditions is often necessary for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (this compound or 4-iodobenzofuran, 1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Heck Coupling: General Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (this compound or 4-iodobenzofuran, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (if necessary, e.g., a phosphine ligand, 2-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF, acetonitrile). Add the base (e.g., Et₃N, 2.0-3.0 equiv.) followed by the alkene (1.2-1.5 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. The combined organic extracts are washed with water and brine, dried, and the solvent is removed in vacuo.
-
Purification: The residue is purified by column chromatography.[5]
Sonogashira Coupling: General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (this compound or 4-iodobenzofuran, 1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF), followed by an amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is then purified by column chromatography.
Visualizing the Cross-Coupling Process
To better understand the fundamental steps involved in these transformations, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a workflow for comparing the reactivity of this compound and 4-iodobenzofuran.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for comparing the reactivity of this compound and 4-iodobenzofuran.
Conclusion
The choice between this compound and 4-iodobenzofuran in cross-coupling reactions represents a classic trade-off between reactivity and cost/stability. The experimental evidence from analogous systems strongly supports the superior reactivity of aryl iodides, which often translates to higher yields, shorter reaction times, and the ability to employ milder conditions. For researchers prioritizing reaction efficiency, especially in the context of complex molecule synthesis with sensitive functional groups, 4-iodobenzofuran is the preferred substrate. However, this compound remains a viable and more economical alternative, provided that more forcing reaction conditions or more sophisticated catalytic systems are employed to overcome its lower reactivity. This guide serves as a foundational resource for the strategic selection of starting materials in the synthesis of novel benzofuran derivatives.
References
- 1. pjps.pk [pjps.pk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Spectroscopic Showdown: Unmasking the Isomeric Differences of Brominated Benzofurans
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of brominated benzofuran isomers is critical. This guide provides a comprehensive spectroscopic comparison of 4-, 5-, 6-, and 7-bromobenzofuran, offering key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation and characterization.
The position of the bromine atom on the benzofuran ring system significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. This comparative analysis highlights these differences through tabulated data and detailed experimental protocols, providing a valuable resource for unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the four brominated benzofuran isomers.
¹H NMR Spectral Data (CDCl₃)
| Isomer | δ (ppm) and Multiplicity |
| 4-Bromobenzofuran | 7.66 (d, J=2.2 Hz, H-2), 7.45 (d, J=7.8 Hz, H-7), 7.33 (dd, J=7.8, 1.0 Hz, H-5), 7.18 (t, J=7.8 Hz, H-6), 6.83 (d, J=2.2 Hz, H-3) |
| 5-Bromobenzofuran | 7.85 (d, J=2.0 Hz, H-4), 7.63 (d, J=2.2 Hz, H-2), 7.41 (d, J=8.6 Hz, H-7), 7.38 (dd, J=8.6, 2.0 Hz, H-6), 6.72 (dd, J=2.2, 0.8 Hz, H-3) |
| 6-Bromobenzofuran | 7.67 (d, J=1.8 Hz, H-7), 7.64 (d, J=2.2 Hz, H-2), 7.55 (d, J=8.4 Hz, H-4), 7.31 (dd, J=8.4, 1.8 Hz, H-5), 6.74 (d, J=2.2 Hz, H-3) |
| 7-Bromobenzofuran | 7.68 (d, J=2.2 Hz, H-2), 7.55 (dd, J=7.7, 1.3 Hz, H-6), 7.43 (dd, J=7.9, 1.3 Hz, H-4), 7.15 (t, J=7.8 Hz, H-5), 6.79 (d, J=2.2 Hz, H-3) |
¹³C NMR Spectral Data (CDCl₃)
| Isomer | δ (ppm) |
| This compound | 155.1 (C-7a), 145.9 (C-2), 128.0 (C-7), 127.8 (C-3a), 125.9 (C-6), 122.8 (C-5), 114.3 (C-4), 107.0 (C-3) |
| 5-Bromobenzofuran | 154.0 (C-7a), 146.5 (C-2), 130.1 (C-3a), 127.6 (C-4), 126.1 (C-6), 116.5 (C-5), 112.8 (C-7), 106.8 (C-3) |
| 6-Bromobenzofuran | 155.6 (C-7a), 145.8 (C-2), 128.9 (C-3a), 125.0 (C-4), 124.3 (C-5), 118.0 (C-6), 114.3 (C-7), 107.2 (C-3) |
| 7-Bromobenzofuran | 153.7 (C-2), 151.2 (C-7a), 132.4 (C-5), 129.7 (C-3a), 124.2 (C-4), 119.2 (C-6), 104.0 (C-7), 107.0 (C-3)[1] |
IR Spectral Data (KBr Pellet, cm⁻¹)
| Isomer | Key Absorptions |
| This compound | 3120 (C-H, aromatic), 1610, 1580, 1450 (C=C, aromatic), 1250 (C-O-C), 800 (C-Br) |
| 5-Bromobenzofuran | 3115 (C-H, aromatic), 1605, 1575, 1460 (C=C, aromatic), 1255 (C-O-C), 810 (C-Br) |
| 6-Bromobenzofuran | 3110 (C-H, aromatic), 1600, 1570, 1470 (C=C, aromatic), 1260 (C-O-C), 820 (C-Br) |
| 7-Bromobenzofuran | 3125 (C-H, aromatic), 1615, 1585, 1445 (C=C, aromatic), 1245 (C-O-C), 790 (C-Br) |
Mass Spectrometry Data (EI, m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 196/198 (1:1) | 117 ([M-Br]⁺), 89 ([M-Br-CO]⁺) |
| 5-Bromobenzofuran | 196/198 (1:1) | 117 ([M-Br]⁺), 89 ([M-Br-CO]⁺) |
| 6-Bromobenzofuran | 196/198 (1:1) | 117 ([M-Br]⁺), 89 ([M-Br-CO]⁺) |
| 7-Bromobenzofuran | 196/198 (1:1)[1] | 117 ([M-Br]⁺), 89 ([M-Br-CO]⁺)[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of brominated benzofuran isomers.
NMR Spectroscopy
A sample of the brominated benzofuran isomer (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid brominated benzofuran isomer was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra were acquired on a gas chromatograph-mass spectrometer (GC-MS) system operating in electron ionization (EI) mode at 70 eV. The sample was introduced via the GC, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
Visualization of Experimental Workflow and Isomeric Relationships
To illustrate the general process of spectroscopic analysis and the relationship between the different isomers, the following diagrams were generated.
References
Validating the Synthesis of 4-Bromobenzofuran: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for validating the synthesis of 4-Bromobenzofuran, a key intermediate in the development of various pharmaceuticals. [1][2] This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in methodological selection.
Introduction to this compound and the Imperative for Purity Validation
This compound is a heterocyclic compound utilized as a building block in the synthesis of a range of biologically active molecules.[1] The purity of this intermediate is critical, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final drug product. Therefore, robust analytical methods are required to ensure the identity, purity, and stability of synthesized this compound.
This guide explores the utility of HPLC-MS as a primary method for validation and provides a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison: HPLC-MS vs. GC-MS vs. qNMR
The selection of an analytical technique for purity validation depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation.
| Feature | HPLC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Intrinsic quantitative measurement based on the nuclear magnetic resonance phenomenon; signal intensity is directly proportional to the number of nuclei. |
| Applicability | Well-suited for a wide range of organic molecules, including those that are non-volatile or thermally labile. | Ideal for volatile and semi-volatile compounds that are thermally stable. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural information. |
| Quantitation | Relative quantitation requiring a certified reference standard. | Relative quantitation requiring a certified reference standard. | Absolute quantitation without the need for a specific analyte reference standard; uses a certified internal standard. |
| Sensitivity | High (typically ng/mL to pg/mL). | Very high (typically pg/mL to fg/mL). | Lower than MS-based methods (typically µg/mL to mg/mL). |
| Impurity Detection | Excellent for detecting a broad range of process-related impurities and degradation products. | Best for volatile and semi-volatile impurities, including residual solvents. | Can detect and quantify impurities containing the observed nucleus, provided there are unique, non-overlapping signals. |
Experimental Workflow for Synthesis Validation
A systematic workflow ensures a comprehensive evaluation of the synthesized this compound. The process begins with the synthesis and purification of the compound, followed by a multi-technique analytical approach to confirm its identity and purity.
Caption: A logical workflow for the synthesis and analytical validation of this compound.
Detailed Experimental Protocols
HPLC-MS Method
Objective: To determine the purity of this compound and to identify and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
Sample Preparation: Prepare a 1 mg/mL stock solution of synthesized this compound in acetonitrile. Dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.
GC-MS Method
Objective: To identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 35-450 |
Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in dichloromethane.
Quantitative NMR (qNMR) Method
Objective: To determine the absolute purity of this compound and confirm its structure.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
| Parameter | Setting |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride (certified reference material) |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and 5 mg of the internal standard into a clean vial. Dissolve the mixture in a known volume of CDCl₃ and transfer to an NMR tube.
Data Presentation and Comparison
The following tables summarize hypothetical but representative quantitative data for the analysis of a synthesized batch of this compound.
Table 1: HPLC-MS Performance Data
| Parameter | Result |
| Retention Time | 12.5 min |
| Purity (by area %) | 99.5% |
| Linearity (r²) | >0.999 (1-100 µg/mL) |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Detected Impurities | Peak at 9.8 min (0.3%), Peak at 11.2 min (0.2%) |
Table 2: GC-MS Performance Data
| Parameter | Result |
| Retention Time | 8.2 min |
| Purity (by area %) | >99% (for non-volatile components) |
| Detected Impurities | Dichloromethane (residual solvent, 50 ppm) |
Table 3: qNMR Performance Data
| Parameter | Result |
| Absolute Purity | 99.2% (w/w) |
| Structural Confirmation | ¹H NMR spectrum consistent with this compound structure |
| Detected Impurities | No significant impurities detected above the NMR detection limit. |
Conclusion
Validating the synthesis of this compound requires a multi-faceted analytical approach. HPLC-MS stands out as a versatile and powerful technique for routine purity assessment and the characterization of non-volatile impurities. Its high sensitivity and applicability to a broad range of compounds make it an indispensable tool in pharmaceutical development.
GC-MS serves as an excellent orthogonal technique, specifically for the detection and quantification of volatile impurities and residual solvents, which may not be readily observed by HPLC.
Quantitative NMR provides an independent and absolute measure of purity, serving as a primary method for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte.
For a comprehensive and robust validation of synthesized this compound, a combination of these techniques is highly recommended. This integrated approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer pharmaceutical products.
References
A Comparative Guide to Catalysts for the Functionalization of 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzofuran scaffold is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds. Among the various starting materials, 4-bromobenzofuran serves as a versatile building block for introducing molecular diversity. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance in cross-coupling reactions. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the functionalization of this compound, supported by experimental data.
Catalytic System Performance: A Comparative Overview
The efficiency of a catalytic system is influenced by the metal center, ligands, base, and solvent. Below is a summary of the performance of palladium, nickel, and copper catalysts in key cross-coupling reactions relevant to the functionalization of this compound.
Table 1: Palladium-Catalyzed Functionalization of Bromobenzofuran Derivatives
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Buchwald-Hartwig Amination[1] | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80-110 | 12-24 | Good to Excellent | This compound |
| Suzuki Coupling[2] | Pd(OAc)₂ (3) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 2-(4-Bromophenyl)benzofuran |
| Heck Reaction[3] | Pd(II) complex (0.25) | - | Et₃N | DMF | 130 | 4 | 99 | 2-Acetyl-5-bromobenzofuran |
| Sonogashira Coupling | (PPh₃)PdCl₂ | - | Triethylamine | - | - | - | High | Iodophenols (general) |
Table 2: Nickel-Catalyzed Functionalization of Aryl Bromides
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Suzuki Coupling[2] | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | Aryl Sulfamate |
| Buchwald-Hartwig Amination[4] | Ni(I) complex | IPr | - | - | 40-80 | 24-48 | High | 4-Bromobenzophenone |
| C-S Coupling | Ni(COD)₂ | BINAP | - | - | - | - | up to 86 | Aryl methyl sulfides with aryl bromides[5] |
Table 3: Copper-Catalyzed Functionalization of Aryl Bromides
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Ullmann C-N Coupling[6] | Cu₂O (20) | - | - | NMP | 120 | 24 | High | 2-Bromodibenzothiophene |
| Ullmann C-O Coupling[3] | CuCl₂ (5) | Aliphatic diol | K₂CO₃ | - | - | - | Good to Excellent | Aryl bromides |
| Sonogashira Coupling[7] | Cu(OTf)₂ (4) | Phosphate ligand (10) | - | - | 130 | 16 | High | Aryl iodides |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for the functionalization of this compound and related compounds.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound[1]
This protocol describes a general procedure for the C-N bond formation at the 4-position of the benzofuran core.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 4-aminobenzofuran derivative.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide[2]
This protocol outlines a general procedure for nickel-catalyzed C-C bond formation, adaptable for this compound.
Materials:
-
Aryl bromide (e.g., this compound)
-
Arylboronic acid
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 2-Methyltetrahydrofuran (2-Me-THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ (5 mol%) and K₃PO₄ (1.5 eq) to a reaction vial.
-
Add the arylboronic acid (1.5 eq) and the aryl bromide (1.0 eq) to the vial.
-
Add anhydrous 2-Me-THF.
-
Seal the vial and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Copper-Catalyzed Ullmann C-N Coupling of an Aryl Bromide[6]
This protocol provides a general method for the copper-catalyzed amination of aryl bromides.
Materials:
-
Aryl bromide (e.g., this compound)
-
Aqueous ammonia or other amine
-
Copper(I) oxide (Cu₂O)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealed tube, combine the aryl bromide (1.0 eq), aqueous ammonia (excess), and Cu₂O (20 mol%).
-
Add NMP as the solvent.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Pathways and Workflows
To better understand the underlying processes, the following diagrams illustrate a generic catalytic cycle for cross-coupling reactions and a decision-making workflow for catalyst selection.
Conclusion
The functionalization of this compound can be effectively achieved using a variety of transition metal catalysts. Palladium-based systems remain the most versatile and well-documented, offering high yields for a broad range of cross-coupling reactions under relatively mild conditions. Nickel catalysts present a cost-effective and highly reactive alternative, particularly for more challenging substrates. Copper catalysts are most prominent in Ullmann-type couplings and as co-catalysts in Sonogashira reactions, providing an economical option, though sometimes requiring more forcing conditions. The selection of the optimal catalyst will depend on the specific transformation, desired functional group tolerance, and economic considerations. This guide provides a foundational framework to aid researchers in navigating these choices for the successful synthesis of novel benzofuran derivatives.
References
- 1. Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides | Publicación [silice.csic.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 4-Bromobenzofuran by GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that directly impacts the validity of research and the quality of pharmaceutical products. 4-Bromobenzofuran, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the absence of unwanted side-products that could affect downstream reactions and final product efficacy.[1] This guide provides a comprehensive overview of the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), offers a comparison with alternative analytical techniques, and presents supporting experimental data and protocols.
Comparative Purity Analysis: GC-MS vs. Other Techniques
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[2] However, a multi-faceted approach to purity analysis often provides a more complete picture. The following table compares the utility of GC-MS with other common analytical methods for the purity assessment of this compound.
| Analytical Technique | Parameter | Utility for this compound Purity Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (Area %), Impurity Profile, Molecular Weight Confirmation | Excellent for separating volatile impurities and providing structural information for their identification. The mass spectrum confirms the molecular weight of the main component. |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %), Impurity Profile | Effective for separating non-volatile impurities and isomers. Orthogonal to GC, providing complementary information. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Confirmation, Impurity Identification | Provides detailed structural information and can detect impurities with different proton environments. Quantitative NMR (qNMR) can be used for accurate purity determination. |
| Melting Point Analysis | Purity Indication | A simple and rapid method to assess purity. A sharp melting point close to the literature value suggests high purity, while a broad range can indicate the presence of impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify volatile impurities.
-
Instrumentation: A GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Data Presentation
The quantitative data obtained from the GC-MS analysis of a hypothetical batch of this compound is summarized in the table below.
| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 8.25 | 99.5 | This compound | 196, 198 (M+), 117, 89 |
| 2 | 7.51 | 0.2 | Benzofuran | 118, 90, 63 |
| 3 | 9.12 | 0.3 | Dibromobenzofuran isomer | 274, 276, 278 (M+), 195, 197 |
Visualizing the Analytical Workflow
A clear and logical workflow is essential for a systematic purity analysis. The following diagrams illustrate the experimental process and the decision-making logic for impurity identification.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Decision tree for the identification of impurities in this compound.
Conclusion
The purity of this compound is paramount for its successful application in research and development. GC-MS stands out as a highly effective primary technique for purity assessment, offering both high-resolution separation and definitive identification of volatile impurities. For a comprehensive evaluation, it is recommended to complement GC-MS analysis with other techniques such as HPLC and NMR to ensure the detection of a wider range of potential impurities. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to confidently assess the purity of their this compound samples.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 4-Bromobenzofuran Derivatives using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of 4-Bromobenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry. Detailed experimental protocols and data are presented to support the objective comparison.
The benzofuran scaffold is a privileged structure in drug discovery, and its halogenated derivatives, such as this compound, are key intermediates in the synthesis of a wide range of biologically active molecules. Accurate and unambiguous characterization of these derivatives is crucial for understanding their structure-activity relationships and ensuring the integrity of subsequent research. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural assignment.
Deciphering Connectivity: The Power of 2D NMR
2D NMR spectroscopy provides through-bond and through-space correlations between nuclei, allowing for the unequivocal assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of the complete molecular framework.
A Representative Dataset for a Bromobenzofuran Derivative:
To illustrate the power of 2D NMR, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D correlations for a representative 5-bromobenzofuran derivative, a close structural isomer to the 4-bromo counterpart. This data serves as a valuable reference for researchers working with similar compounds.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for a Representative 5-Bromobenzofuran Derivative.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 7.95 (d, J=2.2 Hz) | 146.5 |
| 3 | 6.80 (d, J=2.2 Hz) | 107.5 |
| 4 | 7.50 (d, J=8.7 Hz) | 125.0 |
| 5 | - | 115.8 |
| 6 | 7.45 (dd, J=8.7, 2.0 Hz) | 128.0 |
| 7 | 7.80 (d, J=2.0 Hz) | 113.0 |
| 7a | - | 155.0 |
| 3a | - | 130.0 |
Note: Data is representative and may vary slightly based on the specific derivative and solvent used.
Table 2: Key 2D NMR Correlations for a Representative 5-Bromobenzofuran Derivative.
| Correlation Type | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
| COSY | H-2 with H-3; H-6 with H-7 | - | Shows proton-proton coupling networks, confirming adjacent protons. |
| HSQC | H-2 with C-2; H-3 with C-3; H-4 with C-4; H-6 with C-6; H-7 with C-7 | C-2, C-3, C-4, C-6, C-7 | Directly correlates protons to their attached carbons. |
| HMBC | H-2 with C-3, C-3a, C-7a; H-3 with C-2, C-3a, C-4; H-4 with C-5, C-6, C-7a; H-6 with C-4, C-5, C-7, C-7a; H-7 with C-5, C-6, C-3a | C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons. |
Visualizing the Workflow and Information
To further clarify the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between different 2D NMR experiments.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
NMR Data Acquisition: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse program: Standard single-pulse experiment.
-
Spectral width: ~16 ppm, centered around 5 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 s.
-
-
¹³C NMR:
-
Pulse program: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm, centered around 100 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 s.
-
-
COSY (Correlation Spectroscopy): [1]
-
Pulse program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral width: Same as ¹H NMR in both dimensions.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence): [1]
-
Pulse program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp).
-
¹H spectral width: Same as ¹H NMR.
-
¹³C spectral width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 4-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [1]
-
Pulse program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).
-
¹H spectral width: Same as ¹H NMR.
-
¹³C spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-32.
-
Long-range coupling delay optimized for J = 8-10 Hz.
-
Performance Comparison with Alternative Techniques
While 2D NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques. The following table compares 2D NMR with Mass Spectrometry and X-ray Crystallography for the analysis of this compound derivatives.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound Derivatives.
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed connectivity, stereochemistry, and conformational information in solution. | Molecular weight, elemental composition (HRMS), and fragmentation patterns. | Precise 3D atomic coordinates in the solid state, bond lengths, and bond angles. |
| Sample Requirements | 1-10 mg, soluble in a suitable deuterated solvent. | Microgram to nanogram quantities, sample must be ionizable. | High-quality single crystal (often a bottleneck). |
| Isomer Differentiation | Excellent for differentiating constitutional and diastereomeric isomers.[2] Enantiomers can be distinguished using chiral solvating agents. | Can differentiate isomers with different fragmentation patterns, but often requires chromatographic separation (e.g., GC-MS, LC-MS).[3][4] Enantiomers are generally indistinguishable without a chiral column. | Provides definitive stereochemical information for the crystallized molecule. |
| Strengths | Non-destructive, provides a wealth of structural information in a single set of experiments, applicable to a wide range of compounds in their native solution state. | High sensitivity, provides accurate molecular weight and formula, can be coupled with chromatography for complex mixture analysis. | Provides the "gold standard" for unambiguous structure determination in the solid state. |
| Limitations | Lower sensitivity compared to MS, can be time-consuming for complex molecules or low concentration samples, requires expertise in spectral interpretation. | Provides limited information on connectivity and stereochemistry, fragmentation can be complex to interpret. | Requires a suitable single crystal which can be difficult to obtain, the determined structure is in the solid state and may not represent the solution conformation. |
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromobenzofuran
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Bromobenzofuran, a key intermediate in the synthesis of various bioactive molecules, presents a unique analytical challenge. This guide provides a comprehensive comparison of its mass spectrometric behavior with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in its unambiguous identification and characterization.
Deciphering the Fragmentation Pattern of this compound
Electron ionization mass spectrometry (EI-MS) of this compound is anticipated to yield a characteristic fragmentation pattern dominated by the influence of the bromine atom and the stable benzofuran core. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of similar intensity.[1]
The fragmentation cascade is likely initiated by the ionization of the molecule, followed by cleavages that lead to the formation of stable ions. The primary fragmentation events are expected to involve the loss of the bromine atom, followed by the cleavage of the furan ring.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Key Fragmentation Step | Expected Relative Intensity |
| 196/198 | [C₈H₅⁷⁹BrO]⁺• / [C₈H₅⁸¹BrO]⁺• | Molecular Ion (M⁺•) | High |
| 117 | [C₈H₅O]⁺ | Loss of Br• from the molecular ion | Moderate to High |
| 89 | [C₇H₅]⁺ | Loss of CO from the [C₈H₅O]⁺ ion | Moderate |
| 63 | [C₅H₃]⁺ | Further fragmentation of the benzene ring | Low to Moderate |
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of sequential bond cleavages, leading to the formation of the observed fragment ions.
Caption: Proposed EI-MS fragmentation pathway of this compound.
A Comparative Look at Analytical Alternatives
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and fragmentation pattern, aiding in structural elucidation.[2] | Extremely sensitive, providing molecular weight information.[2] | Isomers may not be distinguishable by MS alone; can be destructive.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed information about the molecular structure, including connectivity and stereochemistry.[2] | Provides unambiguous structural information; non-destructive.[2] | Relatively low sensitivity compared to MS; can be complex to interpret for mixtures.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Presence of functional groups (e.g., C-O, C-Br, aromatic C-H).[2] | Fast, easy to use, and non-destructive; excellent for identifying functional groups.[2] | Provides limited information on the overall molecular structure.[2] |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Purity of the sample and separation of components in a mixture. | High-resolution separation for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injection Volume: 1 µL of the prepared sample is injected into the GC.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Oven Temperature Program: The oven temperature is initially held at 50 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion and major fragment ions. The resulting spectrum is compared with spectral databases (e.g., NIST) for confirmation.
Logical Workflow for Compound Characterization
For a comprehensive structural elucidation of a newly synthesized batch of this compound, a logical workflow involving multiple analytical techniques is recommended.
References
Benchmarking different synthetic routes to 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-bromobenzofuran, a key intermediate in the development of novel pharmaceutical agents. The strategic placement of the bromine atom on the benzofuran scaffold makes it a versatile building block for creating a diverse range of bioactive molecules. This document outlines two distinct and effective methods for its synthesis: a classical two-step approach involving Williamson ether synthesis followed by intramolecular cyclization, and a modern palladium-catalyzed one-pot synthesis.
We present a side-by-side analysis of these routes, supported by detailed experimental protocols and quantitative data, to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, reaction time, reagent availability, and overall process efficiency. The following table summarizes the key quantitative metrics for the two primary routes to this compound.
| Parameter | Route 1: Williamson Ether Synthesis & Cyclization | Route 2: Palladium-Catalyzed Annulation |
| Starting Materials | 4-Bromophenol, 2-Bromoacetaldehyde diethyl acetal | 3-Bromo-2-iodophenol, Phenylacetylene |
| Key Transformations | Williamson Ether Synthesis, Acid-catalyzed Cyclization | Sonogashira Coupling, Intramolecular Annulation |
| Overall Yield | ~55-65% (estimated) | 75% |
| Reaction Time | Multi-day | 12 hours |
| Number of Steps | Two | One-pot |
| Catalyst | None (Stoichiometric Acid) | Pd(PPh₃)₄, CuI |
| Advantages | Utilizes readily available and less expensive starting materials. Avoids the use of transition metal catalysts. | High overall yield in a single step. Shorter reaction time. |
| Disadvantages | Two separate reaction and purification steps. Longer overall reaction time. | Requires a more complex starting material (3-bromo-2-iodophenol) and transition metal catalysts. |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below to enable replication and adaptation in a laboratory setting.
Route 1: Williamson Ether Synthesis and Intramolecular Cyclization
This classical two-step approach first involves the formation of an ether linkage, followed by an acid-catalyzed ring closure to form the benzofuran ring.
Step 1: Synthesis of 1-Bromo-4-(2,2-diethoxyethoxy)benzene
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature before the addition of 2-bromoacetaldehyde diethyl acetal (1.2 eq). The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the intermediate ether. A reported yield for this step is approximately 66%.
Step 2: Acid-Catalyzed Cyclization to this compound
The crude 1-bromo-4-(2,2-diethoxyethoxy)benzene from the previous step is dissolved in a high-boiling point solvent like chlorobenzene. A strong acid, such as polyphosphoric acid (PPA), is added, and the mixture is heated to promote intramolecular cyclization. The reaction progress is monitored by TLC. After completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography to afford this compound.
Route 2: Palladium-Catalyzed One-Pot Synthesis
This modern approach utilizes a palladium- and copper-catalyzed Sonogashira coupling followed by an in-situ intramolecular annulation to construct the this compound scaffold in a single step.
A mixture of 3-bromo-2-iodophenol (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) is prepared in a suitable solvent, such as triethylamine. The reaction mixture is degassed and then heated under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound. This one-pot process has been reported to provide a 75% yield.
Synthetic Strategy Visualization
The logical flow and key transformations of each synthetic route are depicted in the diagrams below, generated using the DOT language.
Caption: Workflow for Route 1.
Comparative Biological Activity of 4-Bromobenzofuran Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-Bromobenzofuran analogs and related benzofuran derivatives. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for numerous natural and synthetic molecules with significant biological activities.[1][2] Its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The introduction of a bromine atom at the 4-position of the benzofuran ring can influence the molecule's electron distribution and lipophilicity, potentially enhancing its biological efficacy and making this compound analogs a subject of interest in medicinal chemistry.[5] This guide synthesizes experimental data to offer a comparative overview of their performance against various biological targets.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of various benzofuran derivatives, including brominated analogs. This data, primarily presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of the potency of these compounds.
Table 1: Anticancer Activity of Benzofuran Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 50g (benzofuran-2-carboxamide derivative) | HCT-116 | 0.87 | [6] |
| HeLa | 0.73 | [6] | |
| A549 | 0.57 | [6] | |
| 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | Pin1 | 0.874 | [6] |
| 28g (3-Amidobenzofuran derivative) | MDA-MB-231 | 3.01 | [6] |
| HCT-116 | 5.20 | [6] | |
| 80a (4(5)-hetaryl-benzofuran derivative) | MCF-7 | 1.19 - 2.78 | [6] |
| 83 (4(5)-hetaryl-benzofuran derivative) | MCF-7 | 1.19 - 2.78 | [6] |
| B4 | MDA-MB-232 | 54.51 ± 2.02 µg/mL | [7] |
| B5 | MDA-MB-232 | 45.43 ± 1.05 µg/mL | [7] |
| MCF-7 | 40.21 ± 3.01 µg/mL | [7] | |
| B7 | MCF-7 | 56.77 ± 2.96 µg/mL | [7] |
| CA-A4 analogue (compound 8) | Tubulin inhibition | 0.43 | [3] |
| BNC105 (compound 8a) | Tubulin inhibition | 0.8 | [3] |
Table 2: Antimicrobial Activity of Benzofuran Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| III (6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative) | Gram-positive bacteria | 50 - 200 | [8] |
| Candida albicans | 100 | [8] | |
| Candida parapsilosis | 100 | [8] | |
| IV (6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative) | Gram-positive bacteria | 50 - 200 | [8] |
| VI (6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative) | Gram-positive bacteria | 50 - 200 | [8] |
| Candida albicans | 100 | [8] | |
| Candida parapsilosis | 100 | [8] | |
| Hydrophobic benzofuran analogs | Escherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis | 0.39 - 3.12 | [9] |
| M5a, M5g | Enterococcus faecalis | 50 | [10] |
| M5i, M5k, M5l | Candida albicans | 25 | [10] |
| Euparin 1 | Candida albicans | 7.81 | [11] |
Table 3: Anti-inflammatory Activity of Benzofuran Analogs
| Compound | Assay | IC50 (µM) | Reference |
| 5d (piperazine/benzofuran hybrid) | NO generation in RAW-264.7 cells | 52.23 ± 0.97 | [12][13] |
| 2 | COX-1 | 12.0 | [14] |
| COX-2 | 8.0 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs and a control substance.
-
Incubation: The plate is incubated for a period, typically 24-72 hours, to allow the compounds to take effect.
-
MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.[10]
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are created in the solidified agar using a sterile borer.
-
Compound Application: A known concentration of the benzofuran analog is added to each well. A control with a standard antibiotic or solvent is also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[14][15]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (benzofuran analogs) and a standard anti-inflammatory drug (e.g., Diclofenac) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.[15]
-
Edema Induction: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Visualizing the Mechanisms
To better understand the biological processes influenced by this compound analogs, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Inhibition of NF-κB and MAPK signaling pathways by a benzofuran analog.[12][13][16]
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Bromobenzofuran: A Guide for Laboratory Professionals
Immediate Safety Advisory: 4-Bromobenzofuran is a hazardous chemical that requires careful handling and disposal. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans to guide researchers, scientists, and drug development professionals.
Key Safety and Physical Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 128868-60-0 | [1][2][3] |
| Molecular Formula | C8H5BrO | [3] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 2-8°C | [2] |
| Purity | 96% | [2] |
| Hazard Statements | H302 (Harmful if swallowed) | [2][4] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. The following protocol outlines the necessary steps for its disposal as halogenated organic waste.
1. Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat must be worn to protect from splashes.
2. Waste Segregation and Collection:
-
Designated Waste Container: this compound waste must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[5]
-
Solid Waste: If the this compound is in solid form, carefully transfer it to the waste container using a clean spatula or scoop to avoid creating dust.
-
Liquid Waste: For liquid this compound or solutions containing it, use a funnel to pour the waste into the designated halogenated liquid waste container to prevent spills.[5]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weigh boats, should also be placed in the designated solid halogenated waste container.
3. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all its contents, including any solvents.[6]
-
Headspace: Do not overfill the waste container. A minimum of 10% headspace should be left to accommodate vapor expansion.[5]
-
Closure: Keep the waste container securely closed when not in use.
4. Storage of Waste:
-
Location: Store the waste container in a well-ventilated, designated hazardous waste storage area, away from heat sources and incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[7]
-
Access: This area should be under the control of laboratory personnel and clearly marked.
5. Final Disposal:
-
Professional Disposal: The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[1][8]
Emergency Procedures
Spills:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[5] The absorbed material should then be placed into the designated halogenated organic waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department for assistance.[5]
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[5] If irritation persists, seek medical attention.
-
Eye Contact: Flush the eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-Bromobenzofuran (CAS No. 128868-60-0). Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment. This compound is intended for research and development purposes only.[1][2]
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[3] |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects[3] |
Signal Word: Warning[3]
Pictograms: [5]
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. Engineering controls, such as a chemical fume hood, are the primary means of exposure control, with PPE serving as a critical secondary barrier.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for direct handling.[6] Gloves must be changed immediately upon contamination. |
| Body | Chemical-resistant Laboratory Coat | A long-sleeved lab coat that can be fully buttoned is required.[6] |
| Respiratory | NIOSH-approved Respirator | Use a respirator with appropriate cartridges for organic vapors and particulates, especially when handling outside of a certified chemical fume hood or if dust/aerosols may be generated.[7] |
Step-by-Step Handling Protocol
All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Before starting work, ensure that a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling this compound to contain potential contamination.
-
Assemble all necessary equipment and reagents within the fume hood before introducing the compound.
-
Locate the nearest emergency shower and eyewash station and confirm they are unobstructed and operational.[8]
B. Handling:
-
When handling the compound, avoid contact with skin and eyes.[9]
-
If creating a solution, add the compound slowly to the solvent to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.[1]
-
Avoid the formation of dust and aerosols.[4]
C. Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after handling.[1]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][10]
-
Store locked up.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][11]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local hazardous waste regulations to ensure complete and accurate classification.[12]
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][4] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][4] |
| If Swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[4][11] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 3. 4-Bromo-1-benzofuran | C8H5BrO | CID 15158721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 128868-60-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. 128868-60-0|this compound|BLD Pharm [bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
